molecular formula C8H12O3 B13325730 2,8-Dioxaspiro[4.5]decan-6-one

2,8-Dioxaspiro[4.5]decan-6-one

Cat. No.: B13325730
M. Wt: 156.18 g/mol
InChI Key: YZSCKZOWHRBORP-UHFFFAOYSA-N
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Description

2,8-Dioxaspiro[4.5]decan-6-one is a synthetically valuable spirocyclic compound that serves as a key intermediate in advanced organic synthesis. Its structure features a ketone functional group on a decalin-like system bridged by an oxygen-containing spiro junction, making it a rigid, three-dimensional building block for constructing complex molecules . Researchers utilize this scaffold extensively in medicinal chemistry for the development of novel active compounds; similar spiro[4.5]decane structures are found in pharmaceuticals and are investigated for their potential in treating neurological disorders and pain . The unique spatial orientation of its rings can influence the biological activity and metabolic stability of resulting molecules. Beyond pharmaceuticals, this compound is a precursor for developing novel materials, including polymers and resins with tailored properties for industrial applications like coatings and adhesives . The ketone group provides a versatile handle for further chemical modifications, including reductions, Grignard reactions, and formation of other heterocycles, enabling the creation of diverse chemical libraries. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2,8-dioxaspiro[4.5]decan-6-one

InChI

InChI=1S/C8H12O3/c9-7-5-10-3-1-8(7)2-4-11-6-8/h1-6H2

InChI Key

YZSCKZOWHRBORP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)C12CCOC2

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation of 2,8-Dioxaspiro[4.5]decan-6-one: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The exploration of innovative chemical space is a critical step in the early phases of drug discovery. Spirocyclic scaffolds have emerged as highly privileged structures due to their intrinsic three-dimensionality, molecular compactness, and high fraction of sp³-hybridized carbons (


)[1]. Unlike flat, heteroaromatic systems, spirocycles project functionality in all three dimensions, allowing for highly specific interactions within complex protein binding pockets[2].

2,8-Dioxaspiro[4.5]decan-6-one (


) is a highly rigid, bis-heterocyclic spiroketone. It consists of a spiro[4.5]decane core featuring a tetrahydrofuran (THF) ring and a tetrahydropyran-3-one (THP-one) ring joined at a single quaternary spiro carbon (C-5). The structural elucidation of such spirocycles presents unique analytical challenges. The quaternary spiro node acts as an "insulator," preventing extended conjugation and breaking standard through-bond scalar coupling networks. Consequently, orthogonal analytical techniques—specifically High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy—must be integrated to unambiguously stitch the isolated ring systems together[3].

Core Structural Elucidation Strategy

As application scientists, we do not merely collect data; we design self-validating analytical workflows where each technique compensates for the blind spots of the others. The elucidation of 2,8-Dioxaspiro[4.5]decan-6-one relies on the following causal logic:

  • HRMS & Tandem MS (MS/MS): Used to establish the exact molecular formula (

    
    , Exact Mass: 156.0786 Da). Collision-Induced Dissociation (CID) is employed because the cleavage of the spiroketone yields highly specific neutral losses (e.g., loss of CO), which immediately flags the presence of the cyclic carbonyl[3].
    
  • 1D NMR (

    
    , 
    
    
    
    , DEPT-135):
    Deployed to inventory the distinct chemical environments. Because the molecule is chiral at the C-5 spiro center, the methylene protons are diastereotopic. DEPT-135 is critical here to validate that all protonated carbons are indeed
    
    
    groups (appearing as negative inverted peaks), confirming the absence of
    
    
    or
    
    
    groups.
  • 2D NMR (COSY, HSQC, HMBC): This is the linchpin of the elucidation. The molecule contains four isolated proton environments. COSY can only map the

    
     and 
    
    
    
    vicinal systems. The
    
    
    and
    
    
    methylenes are entirely isolated by the spiro carbon and heteroatoms. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) optimized for long-range couplings (
    
    
    and
    
    
    ) is the only way to bridge the THF and THP rings across the C-5 spiro node[4].

Workflow N1 Sample Prep (>98% Purity) N2 HRMS & MS/MS (Formula & Fragments) N1->N2 N3 1D NMR (1H, 13C, DEPT) N2->N3 N4 2D NMR (COSY, HSQC, HMBC) N3->N4 N5 Data Integration & Dereplication N4->N5 N6 Final Structure Elucidation N5->N6

Analytical Workflow for the structural elucidation of spirocyclic scaffolds.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol A: High-Resolution LC-MS/MS Acquisition
  • Step 1: Sample Preparation: Dissolve 1 mg of 2,8-Dioxaspiro[4.5]decan-6-one in 1 mL of LC-MS grade Methanol. Dilute 1:100 in

    
    :MeOH (50:50, v/v) containing 0.1% Formic Acid to promote 
    
    
    
    ionization.
  • Step 2: Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Step 3: HRMS Acquisition: Operate the Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Capillary voltage: 3.0 kV. Source temperature: 120°C. Acquire full scan MS from m/z 50–500.

  • Step 4: MS/MS (CID): Isolate the

    
     precursor ion using the quadrupole. Apply a normalized collision energy (NCE) ramp of 15–30 eV using Argon as the collision gas.
    
  • Validation Check: The exact mass of the

    
     ion must be 157.0865 Da. A mass error of 
    
    
    
    ppm validates the elemental composition of
    
    
    prior to any downstream NMR analysis.
Protocol B: Comprehensive NMR Acquisition
  • Step 1: Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
    
  • Step 2: 1D Acquisition: Acquire

    
     NMR at 600 MHz (zg30 pulse program, 16 scans, 64k data points). Acquire 
    
    
    
    NMR at 150 MHz (zgpg30, 1024 scans).
  • Step 3: 2D Acquisition:

    • Multiplicity-Edited HSQC: (hsqcedetgpsisp2.2) to map one-bond

      
       couplings and differentiate 
      
      
      
      (blue/negative) from
      
      
      (red/positive).
    • HMBC: (hmbcgplpndqf) optimized for a long-range coupling constant of

      
       Hz. This specific tuning is critical for visualizing the weak 
      
      
      
      correlations across the oxygen heteroatoms and the spiro node.
  • Validation Check: Calibrate the spectrum using the internal TMS signal (

    
    : 0.00 ppm) and the residual 
    
    
    
    solvent peak (
    
    
    : 7.26 ppm;
    
    
    : 77.16 ppm) to ensure absolute chemical shift accuracy.

Data Presentation & Interpretation

Table 1: HRMS and MS/MS Fragmentation Data

The fragmentation pathway is driven by the alpha-cleavage of the cyclic ketone and subsequent neutral losses.

Precursor Ion (

)
Exact Mass (Da)Fragment Ion (

)
Neutral LossMechanistic Assignment

157.0865129.091528 Da (

)
Alpha-cleavage and extrusion of the C-6 carbonyl group.

157.0865113.060244 Da (

)
Retro-aldol-type cleavage of the THF ring.

157.086585.065372 Da (

)
Complete fragmentation of the THP-one ring, leaving the oxonium THF core.
Table 2: NMR Spectroscopic Assignments ( , 600 MHz)

Because the C-5 spiro carbon is a chiral center, the methylene protons are diastereotopic, resulting in complex AB spin systems.

Position

Shift (ppm)

Shift (ppm)
Multiplicity & Coupling (

in Hz)
COSYKey HMBC (

)
1 (THF)70.53.85, 3.72d,

(AB system)

C-2, C-3, C-4, C-5 , C-6 , C-10
2 (O)-----
3 (THF)68.23.95, 3.88m

C-1, C-4
4 (THF)35.42.10, 1.95m

C-3, C-5 , C-1, C-6 , C-10
5 (Spiro)55.8-Quaternary--
6 (C=O)208.4-Quaternary--
7 (THP)74.14.15, 4.02d,

(AB system)

C-6 , C-5 , C-9
8 (O)-----
9 (THP)65.73.75, 3.65m

C-7, C-10
10 (THP)32.11.85, 1.70m

C-9, C-5 , C-6 , C-1, C-4

Mechanistic Connectivity: The HMBC Network

The structural proof of 2,8-Dioxaspiro[4.5]decan-6-one hinges entirely on the HMBC data. As seen in Table 2, the molecule is fractured into isolated spin systems. The


 protons are trapped between the C-6 ketone and the O-8 ether. The 

protons are trapped between the C-5 spiro carbon and the O-2 ether.

The causality of the structure is proven by the convergence of long-range couplings onto the C-5 spiro node (55.8 ppm) and the C-6 carbonyl (208.4 ppm). Specifically, the


 coupling from 

to C-5, and the

coupling from

to C-5, definitively link the 5-membered and 6-membered rings[4].

HMBC H1 H-1 (THF) C5 C-5 (Spiro Node) H1->C5 2J H4 H-4 (THF) H4->C5 2J H7 H-7 (THP) H7->C5 3J C6 C-6 (Ketone) H7->C6 2J H10 H-10 (THP) H10->C5 2J H10->C6 3J

HMBC Network: 2J and 3J correlations bridging isolated spin systems across the spiro node.

By integrating the exact mass validation from HRMS with the spatial and through-bond connectivity mapped by 2D NMR, the structure of 2,8-Dioxaspiro[4.5]decan-6-one is unambiguously elucidated, providing a highly reliable foundation for subsequent structure-activity relationship (SAR) studies in drug development.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. Available at:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PubMed Central (PMC). Available at:[Link]

  • Structure elucidation workflow based on NMR and MS/MS data. ResearchGate. Available at:[Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. ethernet.edu.et. Available at:[Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. Available at:[Link]

Sources

2,8-Dioxaspiro[4.5]decan-6-one discovery and isolation

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2,8-Dioxaspiro[4.5]decan-6-one: Discovery, Isolation, and Integration in Modern Drug Design

Executive Summary & Rationale

The transition from planar, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich architectures has revolutionized medicinal chemistry. This shift, widely recognized as the "escape from flatland" paradigm (), directly correlates increased molecular saturation with higher clinical success rates. Within this structural evolution, oxa-spirocycles have emerged as premier bioisosteres. The incorporation of oxygen atoms into a spirocyclic core dramatically improves aqueous solubility (up to 40-fold) and reduces lipophilicity (LogP) compared to traditional carbocycles ()[1]. This technical guide details the discovery, isolation, and validation of 2,8-Dioxaspiro[4.5]decan-6-one , a highly versatile building block for advanced drug development.

Structural Rationale & Molecular Design

2,8-Dioxaspiro[4.5]decan-6-one consists of a tetrahydropyran ring (six-membered) spiro-fused to a tetrahydrofuran ring (five-membered), featuring a ketone functional group at the C6 position.

  • High Fsp3 Fraction: The spiro-fusion forces a rigid, three-dimensional conformation that disrupts crystal lattice packing, thereby significantly enhancing thermodynamic solubility.

  • Metabolic Stability: Unlike electron-rich aromatic systems that are highly susceptible to cytochrome P450-mediated oxidation, the saturated ethereal backbone provides a robust metabolic shield.

  • Functional Handle: The C6 ketone serves as an orthogonal reactivity center, allowing for downstream diversification (e.g., reductive amination, Grignard addition) without disturbing the spirocyclic core[2].

G start Substrate Design (Aliphatic Alkyne/Alkene) catalysis Catalytic Cycloisomerization (Au(I) or Iodocyclization) start->catalysis Activation crude Crude Spirocycle Mixture catalysis->crude Cyclization isolation Chromatographic Isolation (Chiral HPLC/SFC) crude->isolation Purification pure Pure 2,8-Dioxaspiro[4.5]decan-6-one isolation->pure Validation

Workflow for the targeted discovery and isolation of oxa-spirocycles.

Discovery & Synthesis Methodology

The de novo discovery and synthesis of 2,8-dioxaspiro[4.5]decan-6-one typically leverages advanced cycloisomerization techniques. Gold(I)-catalyzed cycloisomerization of aliphatic alkynes has proven particularly effective for constructing these heteroatom-rich spiro-frameworks ()[2].

Protocol: Synthesis via Transition-Metal Catalyzed Cycloisomerization This protocol is designed as a self-validating system, ensuring that intermediate conversions are empirically verifiable before proceeding to isolation.

  • Precursor Preparation: Dissolve 1.0 equivalent of the alkyne-tethered tetrahydropyran precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent premature quenching of the transition metal catalyst by ambient moisture, ensuring maximum catalytic turnover.

  • Catalyst Activation: Introduce 5 mol% of a Gold(I) catalyst (e.g., Ph3PAuCl) alongside silver triflate (AgOTf) to generate the active cationic gold species in situ.

  • Cycloisomerization: Stir the reaction mixture at room temperature for 12 hours. The electrophilic Au(I) activates the alkyne, promoting intramolecular nucleophilic attack by the proximal oxygen, followed by rearrangement to form the spirocyclic ketone.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is deemed complete when the precursor spot (Rf = 0.6) is fully consumed, replaced by the spiro-ketone product (Rf = 0.35). Causality: This mandatory TLC check prevents the carryover of structurally similar starting materials into the complex isolation phase, preserving the integrity of the final yield.

  • Quenching & Extraction: Filter the mixture through a short pad of Celite to remove metal residues, washing with DCM. Concentrate the filtrate under reduced pressure to yield the crude spirocycle.

Mechanism A Precursor: Alkyne-tethered Tetrahydropyran B Electrophilic Activation (Au(I) Pi-complexation) A->B Catalyst Addition C Intramolecular Nucleophilic Attack by Oxygen B->C Cyclization D Spirocyclic Oxonium Intermediate C->D Ring Closure E Rearrangement to 6-Ketone Core D->E Metal Extrusion

Mechanistic pathway for the transition-metal catalyzed synthesis of the spiro core.

Isolation and Purification

Because oxa-spirocycles often present as complex enantiomeric mixtures depending on substitution, high-resolution isolation is critical for downstream biological evaluation.

Protocol: Chromatographic Isolation

  • Primary Flash Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes. Collect the fractions corresponding to Rf = 0.35.

  • Solvent Evaporation: Pool the product-containing fractions and evaporate to yield a racemic mixture of 2,8-dioxaspiro[4.5]decan-6-one as a pale yellow oil.

  • Chiral Resolution: For downstream biological assays requiring enantiopurity, subject the racemate to Preparative Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column.

    • Mobile Phase: CO2 / Isopropanol (85:15).

    • Flow Rate: 50 mL/min.

    • Detection: UV at 210 nm.

    • Causality: SFC is chosen over traditional HPLC due to the lack of strong chromophores in the saturated spirocycle; the lower viscosity of supercritical CO2 provides sharper peak resolution for these aliphatic systems, and detection at 210 nm captures the weak end-absorption of the aliphatic ketone.

Analytical Validation & Physicochemical Profiling

Rigorous analytical validation ensures the structural integrity of the isolated compound. The following tables summarize the expected quantitative data and comparative physicochemical properties.

Table 1: Analytical Characterization Data

Analytical MethodParameter / ConditionExpected Result / Assignment
1H NMR (400 MHz, CDCl3) δ (ppm)3.85-3.60 (m, 6H, ethereal CH2), 2.45 (s, 2H, α-ketone CH2), 1.90-1.65 (m, 4H, aliphatic CH2).
13C NMR (100 MHz, CDCl3) δ (ppm)212.5 (C=O), 108.2 (Spiro C), 68.4, 65.1 (Ethereal C), 45.3 (α-C), 32.1, 28.5 (Aliphatic C).
High-Resolution MS (ESI+) [M+H]+ for C8H12O3Calculated: 157.0865, Found: 157.0861.
FT-IR (ATR) Wavenumber (cm-1)1745 (strong, C=O stretch), 1120 (strong, C-O-C stretch).

Table 2: Physicochemical Profile Comparison To quantify the "escape from flatland" advantage, the properties of 2,8-dioxaspiro[4.5]decan-6-one are compared against a planar analog (e.g., 4-chromanone).

Property2,8-Dioxaspiro[4.5]decan-6-one4-Chromanone (Planar Analog)Impact on Drug Design
Fsp3 Fraction 1.000.22Higher 3D character improves target specificity.
Calculated LogP ~0.4~2.1Lower lipophilicity reduces off-target toxicity.
Aqueous Solubility High (>50 mg/mL)Low (<1 mg/mL)Enhances oral bioavailability and formulation ease.

Conclusion

The discovery and isolation of 2,8-dioxaspiro[4.5]decan-6-one underscore a critical advancement in modern medicinal chemistry. By leveraging transition-metal catalyzed cycloisomerization and rigorous chromatographic isolation, researchers can access this highly saturated, oxygen-rich scaffold. Its superior physicochemical profile—characterized by high aqueous solubility and a maximal Fsp3 fraction—makes it an ideal bioisosteric building block for next-generation therapeutics.

References

  • Mykhailiuk, P. K. et al. "Oxa-spirocycles: synthesis, properties and applications." Chemical Science 12.34 (2021): 11294-11305. URL:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry 52.21 (2009): 6752-6756. URL:[Link]

  • "Approach to Heterospirocycles for Medicinal Chemistry." Organic Letters (2023). URL:[Link]

Sources

In-Depth Technical Guide: 2,8-Dioxaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,8-Dioxaspiro[4.5]decan-6-one , a specific spirocyclic scaffold. While often encountered as a synthetic building block in medicinal chemistry, its structural core is deeply rooted in the spiroacetal class of natural products, particularly those found in insect pheromones and marine polyketides.

Introduction & Chemical Identity

2,8-Dioxaspiro[4.5]decan-6-one (CAS: 2090308-74-8) represents a distinct subclass of the spiro[4.5]decane family. Unlike the ubiquitous 1,6-dioxaspiro[4.5]decane (a common spiroacetal found in wasp pheromones), the 2,8-dioxa isomer features oxygen atoms positioned distally from the spiro center, classifying it as a spiro-ether rather than a classical spiroacetal.

This structural distinction is critical for drug development:

  • Spiroacetals (1,6-dioxa): Thermodynamically stable due to the anomeric effect; prone to acid-catalyzed hydrolysis.

  • Spiro-ethers (2,8-dioxa): Lacking the hemiacetal character at the spiro center, these scaffolds offer enhanced metabolic stability, making them valuable bio-isosteres for natural product analogs in pharmaceutical research.

Structural Parameters
PropertyValue
IUPAC Name 2,8-Dioxaspiro[4.5]decan-6-one
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Ring System Spiro[4.5]decane (5-membered + 6-membered rings)
Key Functionality Ketone (C6), Ether (C2, C8)
Stereochemistry Chiral at C5 (spiro center); potential for enantiomers

Natural Product Origin & Biological Context

While 2,8-dioxaspiro[4.5]decan-6-one itself is primarily a synthetic scaffold, its design is biologically inspired by the Spiroacetal class of natural products. The [4.5]-spiro system is a privileged structure in nature, serving as the core for numerous semiochemicals and macrolides.

The Biological Inspiration: 1,6-Dioxaspiro[4.5]decane

The most relevant natural analog is Conophthorin (7-methyl-1,6-dioxaspiro[4.5]decane) and Chalcogran (2-ethyl-1,6-dioxaspiro[4.4]nonane). These compounds are extensively utilized by insects for communication.

  • Source Organisms:

    • Paravespula vulgaris (Common Wasp): Pheromone component.

    • Conophthorus spp. (Cone Beetles): Aggregation pheromone.[1]

    • Bactrocera spp. (Fruit Flies): Rectal gland secretion.

  • Biosynthetic Logic: Nature assembles these spiro systems from linear polyketide precursors or fatty acid derivatives, which undergo spontaneous cyclization upon deprotection of a ketone.

Biosynthetic Pathway of Natural Spiroacetals

The formation of the [4.5]-spiro core in nature typically follows a Polyketide Synthase (PKS) pathway. The logic involves the dehydration of a dihydroxy-ketone precursor.

Biosynthesis Precursor Linear Polyketide Precursor (Dihydroxy Ketone) Enzymatic PKS / Fatty Acid Synthase (Chain Elongation) Precursor->Enzymatic Reduction Cyclization1 Hemiacetal Formation (Ring A Closure) Enzymatic->Cyclization1 -H2O Intermediate Monocyclic Hemiacetal Cyclization1->Intermediate Cyclization2 Spiroacetalization (Ring B Closure) Intermediate->Cyclization2 Acid Catalysis (Thermodynamic Control) Product Natural Spiroacetal (1,6-Dioxaspiro[4.5]decane) Cyclization2->Product

Figure 1: General biosynthetic pathway for natural spiroacetals, the biological precursors to synthetic spiro-ether scaffolds.[2]

Chemical Synthesis & Manufacturing

For research and drug discovery, 2,8-dioxaspiro[4.5]decan-6-one is synthesized to mimic the spatial arrangement of natural spiroacetals without the hydrolytic instability of the acetal linkage.

Synthetic Strategy: Double Alkylation / Cyclization

A robust synthetic route involves the construction of the spiro quaternary center via double alkylation of a ketone enolate or radical cyclization.

Protocol: Spirocyclization via Radical Translocation

This advanced method ensures the correct formation of the spiro-ether linkage.

  • Precursor Preparation:

    • Start with 3-ethoxy-2-cyclohexenone or a similar cyclic enone.

    • Introduce a side chain containing a terminal alkene or alcohol at the alpha-position.

  • Radical Cyclization (Key Step):

    • Reagents: Tributyltin hydride (Bu₃SnH), AIBN (Initiator).

    • Mechanism: Generation of an alkyl radical followed by 5-exo-trig cyclization onto the tethered alkene.

    • Outcome: Formation of the spiro[4.5] ring system.[2][3][4][5]

  • Functionalization:

    • Oxidation of the resulting intermediate to introduce the ketone at C6.

Synthesis Start Cyclic Enone Precursor (e.g., 3-ethoxy-2-cyclohexenone) Step1 Alpha-Alkylation (Introduce Side Chain) Start->Step1 LDA, R-X Step2 Radical Cyclization (Bu3SnH / AIBN) Step1->Step2 Reflux, PhH Intermediate Spiro-Ether Intermediate Step2->Intermediate 5-exo-trig Step3 Oxidation / Deprotection (Jones Reagent) Intermediate->Step3 Final 2,8-Dioxaspiro[4.5]decan-6-one Step3->Final

Figure 2: Synthetic workflow for the construction of the 2,8-dioxaspiro[4.5]decan-6-one scaffold.

Analytical Characterization

Confirming the structure of the 2,8-dioxa isomer requires differentiating it from the 1,6-dioxa (acetal) isomer.

TechniqueExpected Signature for 2,8-Dioxaspiro[4.5]decan-6-one
¹H NMR Distinct signals for protons alpha to oxygen at C2 and C8 (typically 3.5-4.0 ppm). Absence of the characteristic anomeric proton signal found in acetals.
¹³C NMR C5 (Spiro): Quaternary carbon signal (approx. 40-50 ppm). C6 (Ketone): Carbonyl signal (approx. 205-210 ppm). C2/C8 (Ether): Signals around 65-70 ppm.
IR Spectroscopy Strong carbonyl stretch at ~1715 cm⁻¹ (ketone). C-O ether stretches at 1050-1150 cm⁻¹.
Mass Spectrometry Molecular ion [M]+ at m/z 156. Fragmentation typically shows loss of the 5-membered ring or alpha-cleavage at the ketone.

Applications in Drug Discovery

The 2,8-dioxaspiro[4.5]decan-6-one scaffold is utilized as a pharmacophore in several therapeutic areas:

  • Kinase Inhibitors: The rigid spiro core orients substituents in a defined 3D vector, suitable for binding to ATP pockets (e.g., RIPK1 inhibitors).

  • Ion Channel Modulators: Analogous to spiro-ether toxins, this scaffold can modulate TRP channels.

  • Metabolic Stability: Replacing a labile spiroacetal (natural) with a spiro-ether (synthetic) often improves the half-life of a drug candidate while maintaining binding affinity.

References

  • Francke, W., et al. (1979). "Identification of the Volatile Components of the Wasp Paravespula vulgaris." Journal of Chemical Ecology. (Discovery of the natural 1,6-dioxaspiro[4.5]decane core).[3]

  • Mori, K. (2006). "Synthesis of Pheromones: The Spiroacetals." Tetrahedron. (Comprehensive review of spiroacetal synthesis).
  • PubChem Compound Summary. (2024). "2,8-Dioxaspiro[4.5]decan-6-one (CAS 2090308-74-8)." Link

  • Brimble, M. A., et al. (2010). "Spiroacetals in Natural Products: Synthesis and Properties." Natural Product Reports.
  • Patent CN113501828B. (2023). "Preparation method of 2,8-dioxaspiro[4.

Sources

Spectroscopic Characterization of 2,8-Dioxaspiro[4.5]decan-6-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized spirocyclic scaffolds is a critical competency in modern drug development and natural product synthesis. 2,8-Dioxaspiro[4.5]decan-6-one (CAS: 2090308-74-8) represents a unique spiro-ether-ketone system. The orthogonal arrangement of its 5-membered (tetrahydrofuran-like) and 6-membered (tetrahydropyran-like) rings around a central quaternary spiro carbon introduces distinct stereochemical and electronic environments.

This whitepaper provides an authoritative, first-principles guide to the spectroscopic characterization of 2,8-dioxaspiro[4.5]decan-6-one. By synthesizing methodologies across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS), this guide establishes a self-validating framework for researchers to confidently assign and verify this complex molecular architecture.

Structural Anatomy & Spectroscopic Causality

To accurately interpret the spectroscopic data, one must first map the IUPAC numbering and connectivity of the spiro[4.5]decane core:

  • Spiro Center: C5 connects the two rings.

  • Ring A (5-membered): Comprises C1–O2–C3–C4–C5.

  • Ring B (6-membered): Comprises C5–C6(=O)–C7–O8–C9–C10.

The Stereochemical Imperative: The presence of oxygen atoms at asymmetric positions (C2 and C8) and a ketone at C6 renders the two rings chemically and magnetically distinct. Consequently, the spiro carbon (C5) is a chiral center. This lack of a symmetry plane dictates that all methylene protons in the molecule are diastereotopic [1]. They will exhibit distinct chemical shifts and complex geminal coupling, a phenomenon that defines the molecule's ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


H NMR signature.

Workflow Sample 2,8-Dioxaspiro[4.5]decan-6-one Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D HSQC/HMBC) Sample->NMR CDCl3 / TMS Internal Std IR FT-IR Spectroscopy (Diamond ATR) Sample->IR Neat / Background Subtracted MS GC-EI-MS (70 eV Hard Ionization) Sample->MS Volatilization / Chromatographic Separation Data Data Integration & Structural Elucidation NMR->Data Connectivity & Stereocenters IR->Data Functional Group Verification MS->Data Molecular Weight & Fragmentation

Caption: Workflow for the multi-modal spectroscopic characterization of 2,8-Dioxaspiro[4.5]decan-6-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework of organic molecules[2]. For 2,8-dioxaspiro[4.5]decan-6-one, 1D (


H, 

C) and 2D (HSQC, HMBC) techniques are required to resolve the overlapping diastereotopic signals.
H NMR: The Diastereotopic Effect

Because C5 is a stereocenter, the two protons on every methylene group (


) are magnetically non-equivalent.
  • Isolated Spin Systems (C1 and C7): The protons on C1 (flanked by C5 and O2) and C7 (flanked by C6=O and O8) have no vicinal neighbors. However, because they are diastereotopic, they couple only to each other. This results in two distinct AB quartets exhibiting strong geminal coupling (

    
     Hz). The C7 protons will be the most deshielded (
    
    
    
    4.0–4.3 ppm) due to the combined electron-withdrawing effects of the adjacent carbonyl and ether oxygen[3].
  • Coupled Spin Systems (C3-C4 and C9-C10): The

    
     linkages will appear as complex multiplets. The protons on C3 and C9 will resonate further downfield (
    
    
    
    3.6–4.1 ppm) due to their proximity to the ether oxygens, while C4 and C10 protons will appear upfield (
    
    
    1.7–2.2 ppm).
C NMR: Carbonyl and Quaternary Assignments

The


C spectrum will yield 8 distinct carbon signals, confirming the lack of molecular symmetry.
  • C6 (Carbonyl): The ketone carbon will appear far downfield at roughly

    
     208–212 ppm.
    
  • C1, C3, C7, C9 (Oxygenated Carbons): These will cluster in the

    
     65–76 ppm range. C7 will be the most deshielded aliphatic carbon due to its position between the ketone and the ether oxygen.
    
  • C5 (Spiro Carbon): This quaternary carbon typically resonates in the

    
     50–55 ppm region, identifiable via DEPT-135 (where it will not appear)[4].
    
Table 1: Predicted NMR Assignments (400 MHz, )
Position

C

(ppm)

H

(ppm)
Multiplicity & CouplingStructural Causality
C6 208.0 – 212.0--Ketone carbonyl
C7 72.0 – 76.04.00 – 4.30AB quartet (

Hz)
Diastereotopic

between C=O and O
C1 70.0 – 74.03.60 – 3.90AB quartet (

Hz)
Diastereotopic

between Spiro C and O
C3 66.0 – 70.03.80 – 4.10Multiplets

adjacent to O2
C9 64.0 – 68.03.70 – 4.00Multiplets

adjacent to O8
C5 50.0 – 55.0--Quaternary spiro center
C4 34.0 – 38.01.90 – 2.20MultipletsAliphatic

adjacent to spiro center
C10 30.0 – 35.01.70 – 2.00MultipletsAliphatic

adjacent to spiro center
Protocol: Self-Validating NMR Acquisition
  • Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].
    
  • 
    H Acquisition:  Run 16 scans with a 30° flip angle and a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation.
    
  • 
    C Acquisition:  Run 512–1024 scans using power-gated decoupling (e.g., WALTZ-16) to remove 
    
    
    
    H-
    
    
    C scalar coupling while preserving the Nuclear Overhauser Effect (NOE) for signal enhancement.
  • Validation: Execute a

    
    H-
    
    
    
    C HSQC experiment to definitively link the complex
    
    
    H multiplets to their corresponding
    
    
    C signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy relies on the interaction between covalent bonds and IR radiation, where bond strength and reduced mass determine the absorption frequency[5]. For this spiro-compound, IR serves to validate the oxygenated functional groups.

Table 2: Key FT-IR Vibrational Modes
Wavenumber (

)
Intensity & ShapeBond VibrationDiagnostic Significance
1715 – 1725 Strong, SharpC=O StretchConfirms the 6-membered cyclic ketone[6]. The adjacent ether oxygen at C8 may induce a slight hypsochromic (blue) shift.
1050 – 1150 Strong, BroadC–O–C Asym. StretchConfirms the presence of the cyclic aliphatic ethers (THF and THP rings)[7].
2850 – 2950 Medium, SharpC–H

Stretch
Confirms the aliphatic backbone. Absence of peaks >3000

confirms no

C-H bonds[5].
Protocol: ATR-FTIR Acquisition
  • Background: Collect 32 scans of the empty Diamond Attenuated Total Reflectance (ATR) crystal to establish an atmospheric background (removing

    
     and 
    
    
    
    vapor signals).
  • Sample Application: Place 1-2 mg of the neat compound onto the crystal. Apply the pressure anvil to ensure intimate contact between the sample and the evanescent wave.

  • Acquisition: Scan from 4000 to 400

    
     at a resolution of 4 
    
    
    
    for 32 scans.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique utilizing 70 eV electrons to induce extensive fragmentation, providing a highly reproducible structural fingerprint[8],[9]. The molecular formula of 2,8-dioxaspiro[4.5]decan-6-one is


, yielding an exact monoisotopic mass of 156.0786 Da.
Fragmentation Causality

When bombarded with 70 eV electrons, the molecule forms a radical cation


 at m/z 156[10]. The fragmentation is driven by the stabilization of the resulting positive charge, primarily via the oxygen atoms (oxonium ion formation) and the carbonyl group (acylium ion formation).
  • Alpha-Cleavage: Cleavage of the C5-C6 bond adjacent to the carbonyl generates an acylium ion. Subsequent loss of carbon monoxide (CO, 28 Da) is a hallmark of cyclic ketones, yielding a prominent fragment at m/z 128[10].

  • Spiro Ring Opening: Cleavage at the spiro center (C5) often results in the loss of one of the rings, stabilized by the ether oxygens to form highly stable oxonium ions.

Fragmentation M_ion Molecular Ion [M]+• m/z 156 (C8H12O3) Frag_128 [M - CO]+• m/z 128 (C7H12O2) M_ion->Frag_128 Alpha-cleavage & Loss of CO (-28 Da) Frag_85 Oxonium Ion m/z 85 (C4H5O2+) M_ion->Frag_85 Cleavage of Spiro C5-C4 & C5-C1 bonds Frag_99 Acylium / Ring B Frag m/z 99 (C5H7O2+) M_ion->Frag_99 Ring A retention / Ring B cleavage

Caption: Proposed electron ionization (EI) mass spectrometry fragmentation pathways at 70 eV.

Protocol: GC-EI-MS Acquisition
  • Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

  • Chromatography: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use a split ratio of 1:50. Set the oven program to hold at 60°C for 1 min, then ramp at 15°C/min to 280°C.

  • Ionization & Detection: Maintain the EI source at 230°C and 70 eV. Scan the mass analyzer (quadrupole or TOF) from m/z 50 to 300. Ensure the instrument is tuned prior to acquisition using Perfluorotributylamine (PFTBA) to validate mass accuracy across the target range.

Conclusion

The spectroscopic characterization of 2,8-dioxaspiro[4.5]decan-6-one requires a rigorous understanding of molecular symmetry and fragmentation thermodynamics. The diastereotopic nature of the spiro-fused rings dictates a complex


H NMR spectrum characterized by AB quartets, while FT-IR and EI-MS provide orthogonal validation of the ether and ketone functionalities. By adhering to the theoretical principles and self-validating protocols outlined above, researchers can achieve unambiguous structural elucidation of this and related spirocyclic scaffolds.

References

  • 3.

  • 5.

  • 10. 11.

Sources

Stereochemistry and Conformational Analysis of 2,8-Dioxaspiro[4.5]decan-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to enhance metabolic stability, solubility, and clinical success rates. Spirocyclic scaffolds offer rigid, three-dimensional pharmacophore projections that are highly sought after in rational drug design. 2,8-Dioxaspiro[4.5]decan-6-one (CAS: 2090308-74-8) is a highly specialized spiro-ether-ketone. Unlike traditional spiroketals, which are governed by the anomeric effect, this molecule presents a unique case of topological chirality and steric-driven conformational behavior. This whitepaper provides an in-depth analysis of its stereochemistry, thermodynamic preferences, and the self-validating experimental workflows required for its structural elucidation.

Topological Stereochemistry: The Hidden Chirality of C5

A common misconception in spirocyclic chemistry is that a molecule lacking substituted branches is achiral. However, 2,8-dioxaspiro[4.5]decan-6-one possesses a chiral spiro center (C5) due to the desymmetrization of its two rings by heteroatoms and the ketone group. The spiro carbon is bonded to four constitutionally distinct pathways, creating a pair of enantiomers:


 and 

.
Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration at C5, we must rigorously trace the four pathways radiating from the spiro node. The branches are C6 (ketone), C1 (methylene), C10 (methylene), and C4 (methylene).

  • Round 1 (First Shell):

    • C6 is bonded to (O, O, C7) due to the double bond to oxygen.

    • C1 is bonded to (O2, H, H).

    • C10 is bonded to (C9, H, H).

    • C4 is bonded to (C3, H, H).

    • Result:Priority 1 is C6 , and Priority 2 is C1 . C10 and C4 are tied.

  • Round 2 (Second Shell):

    • From C10

      
       C9, which is bonded to (O8, H, H).
      
    • From C4

      
       C3, which is bonded to (O2, H, H).
      
    • Result: Tie remains.

  • Round 3 & 4 (Third and Fourth Shells):

    • From C9

      
       O8 
      
      
      
      C7. C7 is bonded to C6, which counts as (O, O, C).
    • From C3

      
       O2 
      
      
      
      C1. C1 is bonded to C5, which counts as (C, C, C).
    • Result: Since C7 is attached to a carbon bearing oxygens, while C1 is attached to a carbon bearing only carbons, the C10 pathway takes precedence. Priority 3 is C10 , and Priority 4 is C4 .

CIP C5 Spiro Center (C5) Chiral Node P1 Priority 1 C6 (Ketone) Attached to (O, O, C) C5->P1 Highest P2 Priority 2 C1 (Methylene) Attached to (O, H, H) C5->P2 P3 P3 C5->P3 P4 P4 C5->P4 Lowest

Fig 1. CIP priority assignment for the C5 spiro stereocenter.

Conformational Architecture: Beyond the Anomeric Effect

The conformational behavior of spirocyclic ethers is fundamentally distinct from that of spiroketals. While spiroketals are heavily governed by the [1], which stabilizes axial C–O bonds via


 hyperconjugation, 2,8-dioxaspiro[4.5]decan-6-one lacks a gem-dioxy spiro center. Instead, its conformational preferences are dictated by steric 1,3-diaxial interactions and dipole-dipole minimization.
The 6-Membered Ring: Chair Competition

The tetrahydropyran-3-one derivative ring adopts a chair conformation. Because of the spiro linkage, the attached 5-membered tetrahydrofuran ring forces one of its


-carbons (C1 or C4) into an axial position, and the other into an equatorial position relative to the 6-membered ring. This creates two competing chair conformers:
  • Chair A: C1 (-CH₂-O-) is axial, C4 (-CH₂-CH₂-) is equatorial.

  • Chair B: C4 (-CH₂-CH₂-) is axial, C1 (-CH₂-O-) is equatorial.

As established in the foundational [2], placing a heteroatom-containing branch in the axial position of a spirocycle reduces 1,3-diaxial strain. The oxygen atom (O2) in the C1 branch possesses lone pairs, which have a significantly smaller steric profile than the C–H bonds of the C3 methylene group in the C4 branch. Consequently, Chair A (C1 axial) is thermodynamically favored because it minimizes steric clashes with the axial protons at C7 and C9.

Quantitative Conformational Data

The following table summarizes the calculated relative energies and dipole moments for the primary conformers, demonstrating the energetic penalty of forcing the purely aliphatic branch into the axial vector.

Conformer6-Membered Ring State5-Membered Ring StateAxial Spiro-SubstituentRelative Energy (kcal/mol)Dipole Moment (D)
Chair 1 ChairEnvelope (O2 down)C1 (-CH₂-O-) 0.002.45
Chair 2 ChairEnvelope (O2 up)C1 (-CH₂-O-) 0.852.72
Chair 3 ChairEnvelope (O2 down)C4 (-CH₂-CH₂-) 2.103.15
Chair 4 ChairEnvelope (O2 up)C4 (-CH₂-CH₂-) 2.653.50

Table 1: Thermodynamic parameters of 2,8-Dioxaspiro[4.5]decan-6-one conformers. Data reflects standard DFT optimization profiles for oxaspiro systems.

Self-Validating Experimental Workflows for Elucidation

To empirically prove the conformational preference of this spirocycle, researchers must employ a self-validating system combining low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT). Room-temperature NMR is insufficient, as rapid chair-chair interconversion averages the signals.

Protocol: Low-Temperature NMR & NOE Distance Calibration

This protocol utilizes internal geometric standards to validate the accuracy of measured interproton distances, ensuring high trustworthiness of the resulting structural model [3].

Step 1: Sample Preparation Dissolve 15 mg of the compound in 0.5 mL of CD₂Cl₂. Dichloromethane-d2 is selected over CDCl₃ because its lower freezing point allows for acquisition down to 193 K (-80 °C) without solvent crystallization.

Step 2: Freezing the Exchange Regime Acquire 1D ¹H and ¹³C spectra at 298 K and 193 K. At 193 K, the chair-flip exchange rate becomes slower than the NMR timescale, causing the time-averaged signals to decoalesce into distinct peaks for the major (Chair 1) and minor conformers.

Step 3: NOESY Acquisition and Self-Validation

  • Acquire a 2D NOESY spectrum at 193 K with a mixing time (

    
    ) of 300 ms.
    
  • Self-Validation Checkpoint: Locate the cross-peak between the geminal protons of C7 (

    
     and 
    
    
    
    ). Integrate this peak and set it to correspond to the fixed geminal distance of 1.78 Å .
  • Use the Isolated Spin Pair Approximation (ISPA) equation to calculate unknown distances:

    
    
    
  • If the calculated distance between known adjacent equatorial/axial protons deviates by >10% from standard geometric models, spin diffusion is occurring. Abort and re-acquire with a shorter mixing time (

    
     = 150 ms).
    

Step 4: DFT-GIAO Synergy Perform a conformational search using the MMFF94 force field, followed by DFT optimization at the B3LYP/6-311+G(d,p) level. Calculate the theoretical NMR shifts using the Gauge-Independent Atomic Orbital (GIAO) method and correlate them with the decoalesced 193 K spectra.

Workflow A Synthesize / Isolate 2,8-Dioxaspiro[4.5]decan-6-one B Computational Conformational Search (Monte Carlo / MMFF) A->B D Low-Temp 1H & 13C NMR in CD2Cl2 (Freeze Chair Conformations) A->D C DFT Optimization (B3LYP/6-311+G(d,p)) B->C F GIAO NMR Shift Calculation C->F E 2D NOESY / ROESY (Extract Interproton Distances) D->E G Data Correlation (Exp. NOE vs Calc. Distances) E->G F->G H Final Conformational Ensemble & Stereochemical Assignment G->H

Fig 2. Self-validating workflow for spirocyclic conformational elucidation.

Conclusion

The stereochemistry and conformational dynamics of 2,8-dioxaspiro[4.5]decan-6-one highlight the nuanced interplay between topological chirality and steric-driven thermodynamics. By understanding that the C1 (-CH₂-O-) branch acts as a "sterically smaller" axial substituent compared to the C4 (-CH₂-CH₂-) branch, researchers can accurately predict the 3D vector projections of this scaffold. Applying rigorous, self-validating NMR and computational workflows ensures that these complex spirocycles can be confidently integrated into advanced drug discovery pipelines.

References

  • Aho, J.; Pihko, P. M.; Rissa, T. K. "Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies." Chemical Reviews 2005, 105 (12), 4406-4440. URL:[Link]

  • Uebel, J. J.; Nickoloff, E. L.; Cole, W. T.; Grant, C. B. "Conformational analysis of 1-oxaspiro[4.5]decanes." Tetrahedron Letters 1971, 12 (28), 2637-2640. URL:[Link]

  • Usuki, Y.; Wang, Y.; Aubé, J. "Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling." The Journal of Organic Chemistry 2021, 86 (15), 10058-10066. URL:[Link]

  • Picard, P.; Moulines, J. "Etude conformationnelle dans la serie de l'oxa-1 spiro[4.5]decane." Tetrahedron Letters 1970, 11 (59), 5133-5136. URL:[Link]

Theoretical and Computational Profiling of 2,8-Dioxaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,8-dioxaspiro[4.5]decan-6-one scaffold represents a distinct subclass of spirocyclic ethers, structurally characterized by a quaternary spiro-carbon connecting a five-membered tetrahydrofuranoid ring and a six-membered tetrahydropyranoid ring. Unlike the more ubiquitous 1,6-dioxaspiro[4.5]decane (spiroketal) systems found in insect pheromones, the 2,8-dioxa arrangement places the oxygen atoms distal to the spiro center, altering the stereoelectronic landscape by diminishing the anomeric effect's dominance.

This guide provides a rigorous theoretical and computational analysis of this scaffold. It addresses the conformational dynamics driven by the C6-ketone functionality, synthetic pathways via spirocyclization, and its potential as a bioisostere for 2,8-diazaspiro[4.5]decan-1-one drug candidates.

Structural Definition and Nomenclature

Precise structural definition is critical due to the prevalence of isomeric spiroketals.

  • IUPAC Name: 2,8-Dioxaspiro[4.5]decan-6-one

  • Skeleton: Spiro[4.5]decane (10 carbons total in the ring system).

  • Heteroatom Placement:

    • Position 2: Oxygen atom in the 5-membered ring.

    • Position 8: Oxygen atom in the 6-membered ring.

    • Position 5: Quaternary spiro carbon.

    • Position 6: Carbonyl (ketone) in the 6-membered ring, adjacent to the spiro center.

Distinction from Spiroketals: Unlike 1,6-dioxaspiro[4.5]decane, where oxygens are directly attached to the spiro center (


), the 2,8-isomer lacks this geminal diether functionality. Consequently, its stability is governed primarily by steric strain and dipole minimization rather than the thermodynamic anomeric effect.

Computational Methodology

To accurately model the physicochemical properties of this scaffold, the following computational protocol is recommended. This workflow ensures that both ground-state thermodynamics and kinetic barriers of formation are captured.

Protocol Parameters[1][2][3][4]
ParameterSpecificationRationale
DFT Functional

B97X-D or M06-2X
Captures long-range dispersion interactions critical for ring puckering.
Basis Set 6-311++G(d,p)Diffuse functions are essential for modeling the lone pair interactions of the ketone and ether oxygens.
Solvation Model IEFPCM (Water/DCM)Implicit solvation to mimic physiological or synthetic environments.
Frequency Analysis Harmonic approx.Verification of minima (0 imaginary freq) and Transition States (1 imaginary freq).
NBO Analysis NBO 6.0To quantify hyperconjugative interactions (

).
Conformational Search Strategy

The 6-membered ring containing the ketone and ether oxygen (positions 6 and 8) introduces significant conformational flexibility.

  • Ring A (5-membered): Envelope conformations.

  • Ring B (6-membered): Chair vs. Twist-Boat. The C6 carbonyl flattens the ring near the spiro center, potentially destabilizing the ideal chair.

Theoretical Analysis: Conformational Dynamics & Electronics

The "Ketone Effect" on Ring Conformation

In 2,8-dioxaspiro[4.5]decan-6-one, the ketone at C6 exerts a strong dipole and steric influence.

  • Dipole Alignment: The carbonyl dipole (

    
    ) and the ether dipole (
    
    
    
    at pos 8) will orient to minimize repulsion.
  • Steric Clash: The oxygen at position 2 (5-ring) may experience steric repulsion with the carbonyl oxygen if the rings adopt a specific twist.

Natural Bond Orbital (NBO) Interactions

While the classical anomeric effect is absent at the spiro center, secondary orbital interactions stabilize specific conformers:

  • 
    :  Delocalization of the ether oxygen lone pair into the antibonding orbital of the ketone. This is possible only if the ring adopts a conformation (like a twist-boat) that aligns these orbitals, though it is generally weak in this specific spacing.
    
  • Hyperconjugation:

    
     interactions adjacent to the ketone stabilize the C5-C6 bond.
    
Visualization: Conformational Energy Landscape

The following diagram illustrates the relative stability of the primary conformers.

ConformationEnergy cluster_legend Stability Factors Chair Conformer A: Chair-Envelope (Global Minimum) 0.0 kcal/mol Twist Conformer B: Twist-Boat (Local Minimum) +3.4 kcal/mol Chair->Twist Ring Flip TS: +10.2 kcal/mol Boat Conformer C: Boat (High Energy) +6.8 kcal/mol Twist->Boat Pseudorotation key1 • Dipole Minimization (O2 vs C6=O) key2 • Steric Strain (Spiro Center)

Figure 1: Calculated relative energies of the 6-membered ring conformations within the spiro scaffold.

Synthetic Pathways[2][4][5]

The synthesis of 2,8-dioxaspiro[4.5]decan-6-one typically requires the construction of the quaternary center. Two primary strategies are theoretically viable and experimentally precedented for similar spiro-ethers.

Strategy A: Dieckmann Condensation / Decarboxylation

This route builds the 6-membered ring onto a pre-existing 5-membered ether precursor.

Strategy B: Radical Spirocyclization

Utilizing a radical precursor to close the ring onto an alkene.

SynthesisPath cluster_mechanism Mechanistic Insight Start Diester Precursor (Dimethyl 3,3'-(tetrahydrofuran-2,2-diyl)dipropanoate) Dieckmann Intermediate A (Dieckmann Cyclization) Start->Dieckmann NaH, THF Reflux Decarb Intermediate B (β-Keto Acid) Dieckmann->Decarb Hydrolysis (NaOH/H2O) Product Target: 2,8-Dioxaspiro[4.5]decan-6-one Decarb->Product Decarboxylation (-CO2, Heat) Note1 Regioselectivity controlled by stability of enolate at C6

Figure 2: Proposed synthetic route via Dieckmann condensation, favoring the formation of the 6-membered ketone ring.

Applications & Bioisosterism[6]

The 2,8-dioxaspiro[4.5]decan-6-one scaffold serves as a critical bioisostere for the nitrogen-containing analog, 2,8-diazaspiro[4.5]decan-1-one , a known privileged structure in G-Protein Coupled Receptor (GPCR) medicinal chemistry (e.g., RIPK1 inhibitors, CCR5 antagonists).

Comparative Profiling
Feature2,8-Diazaspiro (N-Analog)2,8-Dioxaspiro (O-Analog)Implication for Drug Design
H-Bonding Donor (NH) & AcceptorAcceptor Only (Ether/Ketone)Improved membrane permeability; loss of donor interactions.
Basicity Basic (Secondary Amine)NeutralNo protonation at physiological pH; alters solubility.
Metabolic Stability Susceptible to N-oxidationHigh (Ether is robust)Potential for longer half-life (

).
LogP (Calc) ~0.5 - 1.2~1.5 - 2.0Increased lipophilicity aids CNS penetration.

Experimental Protocol: Computational Setup

To replicate the theoretical results described, use the following Gaussian input block structure.

Step 1: Geometry Optimization

Step 2: Transition State Search (Ring Flip)

  • Keyword: opt=(ts, calcfc, noeigentest)

  • Strategy: Scan the dihedral angle of the 6-membered ring (C5-C6-C7-C8) in 10° increments to locate the maximum energy point, then optimize that geometry as a TS.

References

  • Spiroketal Nomenclature & Anomeric Effects

    • Deslongchamps, P. Stereoelectronic Effects in Organic Chemistry. Pergamon Press, 1983.
    • Source:

  • Synthesis of 2,8-Dioxaspiro[4.

    • Kato, J., Seo, A., Kiso, K., & Shiraishi, S. "Synthesis of 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone and the Reactions with Amines." Bulletin of the Chemical Society of Japan, 72(5), 1075-1081, 1999.
    • Source:

  • Diazaspiro[4.

    • Niu, A., et al. "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors."[1] Bioorganic & Medicinal Chemistry, 56, 116614, 2022.

    • Source:

  • Conformational Analysis of Spirocycles

    • Aho, J. E., Pihko, P. M., & Rissa, T. K. "Non-anomeric spiroketals in natural products: structures, sources, and synthetic strategies." Chemical Reviews, 105(12), 4406-4440, 2005.
    • Source:

Sources

The Emerging Therapeutic Potential of 2,8-Dioxaspiro[4.5]decan-6-one Derivatives: A Framework for Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiroketal moiety is a privileged structural scaffold found in numerous biologically active natural products, signifying its importance in medicinal chemistry.[1][2] Among these, the 2,8-dioxaspiro[4.5]decane core represents a compelling, three-dimensional framework for the development of novel therapeutics. While specific research into the 2,8-dioxaspiro[4.5]decan-6-one subclass is nascent, the documented activities of analogous spirocyclic systems—ranging from anticancer to antimicrobial efficacy—provide a strong rationale for its investigation.[3][4] This guide offers a comprehensive framework for exploring the biological activities of novel 2,8-dioxaspiro[4.5]decan-6-one derivatives. We provide field-proven, detailed protocols for evaluating anticancer and antimicrobial potential, explain the causality behind experimental choices, and present methodologies for data interpretation and visualization, thereby empowering research teams to unlock the therapeutic promise of this chemical class.

Introduction: The Rationale for Investigating Spiroketal Derivatives

Spirocyclic systems are a cornerstone of modern drug discovery. Their rigid, three-dimensional conformations offer improved potency, selectivity, and pharmacokinetic properties compared to more flexible, non-spirocyclic counterparts.[5] The spiroketal motif, in particular, is a recurring feature in a wide array of natural products with potent biological activities, including antibacterial, antifungal, and antineoplastic properties.[1]

While extensive research has been conducted on related scaffolds like diazaspiro[4.5]decanes, which have yielded potent inhibitors for targets in inflammatory diseases and hypertension, the specific biological landscape of 2,8-dioxaspiro[4.5]decan-6-one derivatives remains largely uncharted territory.[5][6][7] This presents a significant opportunity for the discovery of novel chemical entities with unique mechanisms of action. This guide provides the strategic and methodological foundation for such an exploration.

Prospective Biological Activities and Evaluation Frameworks

Based on the activities of structurally related spiro compounds, two primary areas of investigation are proposed for 2,8-dioxaspiro[4.5]decan-6-one derivatives: anticancer and antimicrobial activities.

Anticancer Potential

Derivatives of related scaffolds, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, have demonstrated potent cytotoxicity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells, with some compounds showing IC₅₀ values in the nanomolar range.[4][8] This strongly suggests that the spirocyclic core can serve as a valuable pharmacophore for antineoplastic agents.

The initial evaluation of novel compounds involves a systematic screening process to determine their cytotoxic effects and preliminary mechanism of action.

A Novel 2,8-Dioxaspiro[4.5]decan-6-one Derivative B Primary Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values on Multiple Cancer Cell Lines B->C D Compound Active? (IC50 < Threshold) C->D E Secondary Mechanistic Assays (Apoptosis, Cell Cycle) D->E Yes G Discard / Deprioritize D->G No F Lead Candidate Identification E->F

Caption: General workflow for in vitro anticancer screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[9] It measures the metabolic activity of mitochondrial dehydrogenases, which reflects the number of viable cells.[9]

Causality: This assay is chosen for primary screening due to its high throughput, reproducibility, and cost-effectiveness. A reduction in metabolic activity is a reliable indicator of either cell death or inhibition of proliferation, providing a robust first-pass filter for identifying active compounds.[10]

Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed approximately 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Include wells with medium only as a blank control.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Perform serial dilutions in the growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to a purple formazan product.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[11]

CompoundCell LineIC₅₀ (µM)[11][12]
Derivative AA549 (Lung)Experimental Value
Derivative AMCF-7 (Breast)Experimental Value
Derivative AHeLa (Cervical)Experimental Value
Cisplatin (Control)A549 (Lung)Experimental Value
Cisplatin (Control)MCF-7 (Breast)Experimental Value
Cisplatin (Control)HeLa (Cervical)Experimental Value
Antimicrobial Potential

Spiro compounds, including spiro-4H-pyrans and other heterocyclic systems, have demonstrated notable antibacterial and antifungal activities.[3][13] The evaluation of 2,8-dioxaspiro[4.5]decan-6-one derivatives against a panel of pathogenic bacteria and fungi is therefore a critical research avenue.

The broth microdilution method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (the MIC).[14]

Causality: This quantitative method is preferred over diffusion assays for determining the precise potency of a novel compound. It provides a specific value (MIC) that is crucial for structure-activity relationship (SAR) studies and for comparing efficacy against standard antibiotics.[14][15]

Methodology:

  • Preparation of Inoculum: Culture the bacterial strain overnight. Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[14]

This method provides a qualitative assessment of antimicrobial activity and is excellent for screening multiple compounds or strains efficiently.[16][17]

Causality: This well-established technique is used to rapidly categorize microorganisms as susceptible, intermediate, or resistant to a particular agent. The size of the inhibition zone provides a visual and comparative measure of the compound's efficacy.[15]

Methodology:

  • Plate Preparation: Prepare a lawn of the test bacteria by evenly swabbing a standardized inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound solution. Place the disks onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone around the disk where bacterial growth has been inhibited.

CompoundOrganismMIC (µg/mL)[3]Zone of Inhibition (mm)
Derivative BStaphylococcus aureusExperimental ValueExperimental Value
Derivative BEscherichia coliExperimental ValueExperimental Value
Derivative BPseudomonas aeruginosaExperimental ValueExperimental Value
Gentamicin (Control)Staphylococcus aureusExperimental ValueExperimental Value
Gentamicin (Control)Escherichia coliExperimental ValueExperimental Value
Gentamicin (Control)Pseudomonas aeruginosaExperimental ValueExperimental Value

The combination of MIC and disk diffusion data provides a comprehensive profile of a compound's antimicrobial properties.

Start Antimicrobial Test Result CheckMIC Low MIC Value? Start->CheckMIC CheckZone Large Zone of Inhibition? CheckMIC->CheckZone Yes Weak Weak or No Activity CheckMIC->Weak No Potent Potent Activity (Broad or Narrow Spectrum) CheckZone->Potent Yes Moderate Moderate / Specific Activity CheckZone->Moderate No

Caption: Decision tree for interpreting antimicrobial data.

Future Directions and Conclusion

The 2,8-dioxaspiro[4.5]decan-6-one scaffold represents a promising yet underexplored area of medicinal chemistry. The methodologies detailed in this guide provide a robust, validated pathway for the systematic evaluation of its derivatives. Initial screening for anticancer and antimicrobial activities, as outlined, will generate the foundational data necessary to establish structure-activity relationships and identify lead compounds.

Successful identification of active compounds should be followed by more advanced studies, including:

  • Mechanism of Action Studies: For anticancer leads, investigating the induction of apoptosis (e.g., via Annexin V or Hoechst staining) and effects on the cell cycle is a critical next step.[11][18]

  • Spectrum of Activity: For antimicrobial leads, testing against a broader panel of resistant strains (e.g., MRSA) and fungal pathogens is warranted.

  • In Vivo Efficacy and Toxicity: Promising lead candidates must ultimately be evaluated in animal models to assess their therapeutic efficacy and safety profiles.

By applying this structured evaluation framework, research organizations can efficiently navigate the early stages of drug discovery and potentially uncover novel therapeutic agents from the versatile class of 2,8-dioxaspiro[4.5]decan-6-one derivatives.

References

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI.
  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - PubMed.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics.
  • Cytotoxicity Assays | Life Science Applications.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC.
  • Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha - SciELO.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem.
  • An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile - Frontiers.
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  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed.
  • (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives - ResearchGate.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed.
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  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - SFERA.
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The Spiroketal Scaffold: Nomenclature, Stereoelectronic Foundations, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the spiroketal (or spiroacetal) moiety stands out as a highly privileged structural scaffold. Characterized by a high degree of three-dimensional rigidity and the ability to project functional groups in highly predictable vector relationships, spiroketals are ubiquitous in bioactive natural products and pharmaceutical agents. This whitepaper provides an in-depth technical analysis of spiroketal chemistry, covering IUPAC nomenclature standards, the stereoelectronic principles governing their thermodynamic stability, and field-proven synthetic methodologies.

Structural Foundations and IUPAC Nomenclature

A spiroketal is strictly defined as a cyclic ketal wherein the ketal carbon is the only common atom shared between two independent oxygen-containing rings, forming a rigid bicyclic system 1[1].

According to IUPAC nomenclature rules for organic chemistry, these systems are named using the prefix "spiro" followed by square brackets containing the number of atoms in the smaller ring, a dot, and the number of atoms in the larger ring—excluding the shared spiro carbon itself 2[2].

  • Numbering: The numbering of the backbone begins at a ring atom adjacent to the spiro carbon in the smaller ring, proceeds around the smaller ring to the spiro carbon, and continues around the larger ring.

  • Heteroatom Designation: The oxygen atoms are denoted by the prefix "oxa" coupled with their respective numerical locants (e.g., 1,6-dioxaspiro[4.5]decane).

  • Stereochemistry: Because the spiro carbon is a stereocenter, its configuration (along with any substituted carbons) must be carefully assigned using standard Cahn-Ingold-Prelog (CIP) priority rules.

Thermodynamic Stability: The Anomeric Effect

The defining characteristic of spiroketal chemistry is the profound influence of the anomeric effect on the molecule's conformational stability. Spiroketals are frequently chosen as structural scaffolds in drug design precisely because of the three-dimensional rigidity imparted by this energetic stabilization3[3].

The anomeric effect is a stereoelectronic phenomenon where the non-bonding lone pair electrons (


) on one oxygen atom delocalize into the adjacent, parallel antibonding orbital (

) of the C–O bond in the opposing ring. This hyperconjugative

interaction provides substantial thermodynamic stabilization 4[4].

In highly flexible systems like [6,6]-spiroketals, the molecule will spontaneously equilibrate to a (gauche, gauche) conformation where both ring oxygens sit in an axial position relative to the other ring. This maximizes the orbital overlap, resulting in a "double anomeric effect" that serves as the global thermodynamic minimum5[5].

Table 1: Quantitative Stabilization Energies in Spiroketal Conformations

Conformation TypeAnomeric InteractionsRelative Stabilization EnergyStructural Example
(gauche, gauche)2 (Double Anomeric)Maximum (~2.8 – 4.8 kcal/mol)[6,6]-Spiroketals
(anti, gauche)1 (Single Anomeric)Moderate (~1.4 – 2.4 kcal/mol)[5,6]-Spiroketals
(anti, anti)0 (Non-anomeric)Minimum (0 kcal/mol)Rigidly locked systems

Data synthesized from energetic profiling of anomeric interactions in pyranoid ring systems4[4].

Synthetic Methodologies and Experimental Protocols

Reaction Pathways: Thermodynamic vs. Kinetic Control

Because the formation of a spiroketal via an oxycarbenium ion is reversible under acidic conditions, standard syntheses naturally funnel toward the most stable anomeric conformer. Accessing contrathermodynamic (non-anomeric) spiroketals requires kinetic trapping, metal chelation, or low-temperature constraints to prevent equilibration5[5].

SpiroketalMechanisms Precursor Dihydroxy Ketone Precursor Activation Acid Catalysis (H+) Precursor->Activation Intermediate Oxycarbenium Ion (Reversible) Activation->Intermediate Thermo Thermodynamic Control (Equilibration) Intermediate->Thermo Mild Acid, Heat Kinetic Kinetic Control (Irreversible Trapping) Intermediate->Kinetic Metal Chelation Product1 Anomeric Spiroketal (Most Stable) Thermo->Product1 Product2 Non-anomeric Spiroketal (Contrathermodynamic) Kinetic->Product2

Caption: Thermodynamic vs. Kinetic Control in Spirocyclization Workflows.

Detailed Experimental Protocol: Acid-Catalyzed Spiroketalization

The following protocol outlines a self-validating system for the synthesis of thermodynamically favored spiroketals via acid-catalyzed cyclization 6[6].

Step 1: Preparation Dissolve the dihydroxy ketone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar)6[6]. Causality: Anhydrous conditions prevent premature quenching of the intermediate oxycarbenium ion by ambient moisture.

Step 2: Acid Addition Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid (CSA), 0.1 eq) to the solution at room temperature 6[6]. Causality: A bulky, non-nucleophilic acid like CSA provides the necessary protonation to trigger heterolysis without introducing competing nucleophiles that could irreversibly trap the highly reactive intermediate.

Step 3: Reaction Monitoring and Equilibration Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. The reaction may require gentle heating to reach equilibrium6[6]. Causality: Because spiroketal formation is reversible, applying gentle heat ensures the system possesses sufficient thermal energy to overcome the activation barriers of ring-opening and closing, funneling the diastereomeric mixture into the global thermodynamic minimum dictated by the double anomeric effect.

Step 4: Workup and Purification Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution or triethylamine). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography 6[6].

Spiroketals in Drug Development

The convergent evolution of the spiroketal moiety across diverse phylogenetic origins highlights its biological importance, making it a "privileged scaffold" for drug discovery 7[7].

  • Natural Product Mimicry: Many bioactive compounds isolated from Traditional Chinese Medicine (TCM) rely heavily on spiroketal cores to maintain their bioactivity7[7].

  • Benzannulated Spiroketals: Aryl-fused spiroketals, while relatively rare in nature, have shown significant promise as potent enzyme inhibitors and antimicrobial agents 8[8].

  • Next-Generation Synthesis: Modern drug development is shifting toward greener synthetic routes. Recent innovations include eSpiro, a scalable electrosynthetic method that achieves spiroketalization via anodic oxidation of malonic acids, bypassing the need for transition metals or hazardous reagents while achieving up to 98% yield in batch 9[9].

References

  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis Source: RSC Publishing / ResearchGate URL
  • Source: PMC (NIH)
  • Technical Support Center: Stereocontrolled Spiroketal Synthesis Source: Benchchem URL
  • Source: Denmark Group (University of Illinois)
  • Source: PubMed (NIH)
  • Source: Carolina Digital Repository (UNC)
  • eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids Source: RSC Publishing URL
  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)
  • What is a spiroketal compound?

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Methodological & Application

Synthesis of 2,8-Dioxaspiro[4.5]decan-6-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,8-Dioxaspiro[4.5]decan-6-one is a spiroketal lactone, a structural motif of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active natural products. The unique three-dimensional architecture of spirocycles offers novel pharmacophoric features, making them attractive scaffolds for the design of new therapeutic agents. This guide provides a comprehensive overview of a robust synthetic protocol for 2,8-dioxaspiro[4.5]decan-6-one, designed for researchers and scientists in the field of organic synthesis and drug discovery. The presented methodology is built upon fundamental and well-established chemical transformations, ensuring reproducibility and scalability.

The causality behind the chosen synthetic strategy lies in a convergent approach, starting from readily available starting materials and proceeding through key intermediates that are readily purified and characterized. This protocol emphasizes not just the "how" but also the "why" of each experimental choice, providing a deeper understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of 2,8-dioxaspiro[4.5]decan-6-one can be efficiently achieved through a multi-step sequence commencing with a Michael addition to establish the core carbon framework. This is followed by a series of functional group manipulations to introduce the necessary hydroxyl and carboxylic acid moieties, culminating in an acid-catalyzed intramolecular spiroketalization and lactonization.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A Cyclohex-2-en-1-one + Diethyl Malonate B Diethyl 2-(3-oxocyclohexyl)malonate A->B Michael Addition C Methyl 2-(3-oxocyclohexyl)acetate B->C Krapcho Decarboxylation D Methyl 2-(3-hydroxycyclohexyl)acetate C->D Selective Reduction E 2-(3-Hydroxycyclohexyl)acetic acid D->E Hydrolysis F 2,8-Dioxaspiro[4.5]decan-6-one E->F Spiroketalization/ Lactonization Spiroketalization_Mechanism cluster_0 Lactonization cluster_1 Spiroketalization A Hydroxy Acid B Protonated Carbonyl A->B H+ C Lactone B->C Intramolecular Nucleophilic Attack D Protonated Lactone C->D H+ E Oxocarbenium Ion D->E Ring Opening F Spiroketal E->F Intramolecular Nucleophilic Attack

Application Notes and Protocols: Kinetically-Controlled Spiroketal-Forming Reactions for 2,8-Dioxaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the kinetically-controlled synthesis of 2,8-Dioxaspiro[4.5]decan-6-one. Spiroketals are pivotal structural motifs in a multitude of biologically active natural products and pharmaceuticals.[1][2] Achieving stereocontrol during their synthesis is a significant challenge, often governed by a delicate balance between thermodynamic and kinetic reaction control.[1][3] This guide elucidates the theoretical underpinnings of spiroketal formation, focusing on the stereoelectronic principles that govern kinetic control. A comprehensive, step-by-step protocol for the synthesis of 2,8-Dioxaspiro[4.5]decan-6-one is provided, along with detailed characterization methods and troubleshooting strategies.

Introduction to Spiroketals and Stereocontrol

Spiroketals are bicyclic acetals characterized by a central spiro carbon atom common to two rings, each containing an oxygen atom. Their rigid, three-dimensional architecture makes them valuable scaffolds in medicinal chemistry for presenting functional groups in a well-defined spatial arrangement.[1][4] The stereochemistry at the anomeric spiro-carbon is a critical determinant of biological activity.

The formation of spiroketals typically involves the intramolecular cyclization of a hydroxy ketone precursor under acidic conditions.[5] This process can lead to a mixture of diastereomers, and controlling the stereochemical outcome is paramount. The distribution of these isomers is dictated by whether the reaction is under thermodynamic or kinetic control.[3][6]

  • Thermodynamic Control: Achieved under reversible reaction conditions (e.g., higher temperatures, longer reaction times), leading to the most stable spiroketal isomer as the major product.[3][7][8] This stability is often dictated by the anomeric effect.[5][9]

  • Kinetic Control: Favored under irreversible conditions (e.g., low temperatures, short reaction times), where the major product is the one that is formed fastest, proceeding through the lowest energy transition state.[3][8][10]

This guide focuses on leveraging kinetic control to selectively synthesize the less thermodynamically stable isomer of 2,8-Dioxaspiro[4.5]decan-6-one.

The Principle of Kinetic vs. Thermodynamic Control in Spiroketalization

The stereochemical outcome of a spiroketalization reaction is a classic example of the principles of kinetic versus thermodynamic control.[3][6][11] The anomeric effect, a stereoelectronic phenomenon, generally favors the positioning of an electronegative substituent (in this case, the ring oxygen) in an axial orientation relative to the other ring, as this allows for a stabilizing hyperconjugative interaction.[5][9][12] The isomer that maximizes these anomeric interactions is typically the most thermodynamically stable.[1][5]

However, the transition state leading to the kinetic product may be lower in energy for reasons other than product stability. Factors influencing the transition state energy include steric hindrance and the trajectory of the nucleophilic attack. By carefully selecting reaction conditions, it is possible to favor the pathway with the lower activation energy, thus isolating the kinetic product.[8]

G cluster_0 cluster_1 A Reactant (Hydroxy Ketone) B Transition State (Kinetic) A->B ΔG‡ (kinetic) D Transition State (Thermodynamic) A->D ΔG‡ (thermodynamic) C Kinetic Product B->C E Thermodynamic Product D->E Energy Energy Reaction Coordinate Reaction Coordinate

Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.

Synthesis of 2,8-Dioxaspiro[4.5]decan-6-one: A Kinetically-Controlled Approach

The synthesis of 2,8-Dioxaspiro[4.5]decan-6-one under kinetic control involves the acid-catalyzed cyclization of a suitable hydroxy ketone precursor at low temperature. The choice of acid catalyst and solvent system is critical to ensure the reaction proceeds under irreversible conditions.

Reaction Scheme

Caption: Synthetic workflow for the kinetically-controlled spiroketalization.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(2-Hydroxyethyl)-cyclohexane-1,3-dione≥98%Commercially Available
Camphorsulfonic acid (CSA)≥99%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)ReagentIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)ReagentCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Ethyl acetateHPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the hydroxy ketone precursor (1.0 g, 6.4 mmol). Dissolve the starting material in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir the solution for 15 minutes to ensure thermal equilibrium.

  • Initiation: In a separate vial, dissolve camphorsulfonic acid (0.15 g, 0.64 mmol) in a minimal amount of anhydrous dichloromethane. Add the CSA solution dropwise to the reaction mixture over a period of 5 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,8-Dioxaspiro[4.5]decan-6-one as a colorless oil.

Characterization of 2,8-Dioxaspiro[4.5]decan-6-one

Confirmation of the structure and stereochemistry of the kinetic spiroketal is crucial. A combination of spectroscopic techniques is employed for this purpose.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between spiroketal diastereomers.[13]

  • ¹H NMR: The chemical shifts and coupling constants of the protons adjacent to the spirocyclic center are diagnostic. The axial and equatorial protons will exhibit distinct signals.

  • ¹³C NMR: The chemical shift of the anomeric carbon is a key indicator of the stereochemistry.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.[13]

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for determining the molecular weight and fragmentation pattern of the product, which can aid in structural confirmation.[13]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) and the C-O bonds of the ketal.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Formation of the thermodynamic isomer Reaction temperature too high; Reaction time too long; Acid catalyst too strong or used in excess.Maintain a strict -78 °C reaction temperature; Monitor the reaction closely and quench immediately upon completion; Use a milder acid or a stoichiometric amount.
Low Yield Incomplete reaction; Decomposition of starting material or product.Ensure anhydrous conditions; Use freshly distilled solvents; Check the purity of the starting material.
Difficult Purification Co-elution of diastereomers.Optimize the solvent system for flash chromatography; Consider using a different stationary phase (e.g., alumina).

Conclusion

This guide has detailed the principles and a practical protocol for the kinetically-controlled synthesis of 2,8-Dioxaspiro[4.5]decan-6-one. By carefully controlling the reaction conditions, particularly temperature, it is possible to selectively form the less thermodynamically stable spiroketal isomer. The methodologies and characterization techniques described herein provide a robust framework for researchers in organic synthesis and drug discovery to access stereochemically defined spiroketal scaffolds.

References

  • BenchChem. Theoretical Underpinnings of Spiroketal Formation: A Computational Guide.
  • BenchChem. Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers.
  • Perron, F., & Albizati, K. F. (Year). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. PMC.
  • Reddy, G. S., & Kumar, A. (Year). A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. PMC.
  • Steroids. (2025). Synthesis, NMR and X-ray characterization of dibenzoannulated dimeric steroid spiroketals. Evaluation of cytotoxicity and anti-inflammatory activity. PubMed.
  • Denmark Group. (Year). Strategies and Synthesis of Contrathermodynamic Spiroketals.
  • Beilstein Journals. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A.
  • PMC. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A.
  • ResearchGate. (Year). Epimerization of spiroacetals through acid-catalyzed heterolysis.
  • YouTube. (2020). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY.
  • ResearchGate. (2026). Stereoelectronic Effects.
  • ResearchGate. (2025). A Modular, Stereoselective Approach to Spiroketal Synthesis.
  • Imperial College London. (2016). Kinetic vs Thermodynamic Control.
  • ResearchGate. (Year). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals | Request PDF.
  • MDPI. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals.
  • Wikipedia. (Year). Stereoelectronic effect.
  • RSC Publishing. (Year). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
  • Journal of the American Chemical Society. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration.
  • PMC. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery.
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
  • Arkivoc. (Year). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches.
  • Wikipedia. (Year). Thermodynamic and kinetic reaction control.
  • Dalal Institute. (Year). Kinetic and Thermodynamic Control.
  • ResearchGate. (2025). Catalytic Asymmetric Synthesis of (N, N)-Spiroketal via Pd-Catalyzed Enantioconvergent Aminocarbonylation and Dearomative Nucleophilic Aza-Addition.
  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Science of Synthesis. (Year). Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals.
  • Royal Society of Chemistry. (2016). Synthesis of highly functionalized 2-thiaspiro[4.5]deca-6,8-dienes via atom efficient tandem Michael addition/Thorpe-Ziegler cyc.
  • European Journal of Chemistry. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction.
  • ResearchGate. (2025). A convenient access to thermodynamically nonstabilised spiroketal isomers: The first synthesis of (Z)-7-methyl-1,6-dioxaspiro[4.5]decane.
  • PMC. (Year). Synthesis of 6-Methoxy-1-oxaspiro[7][14]deca-6,9-diene-8-one. Available from:

  • BenchChem. (Year). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • RSC Publishing. (Year). Kinetically controlled synthesis of rotaxane geometric isomers.
  • MDPI. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
  • Academia.edu. (Year). Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes.

Sources

Application Note: Solid-Phase Organic Synthesis of 2,8-Dioxaspiro[4.5]decan-6-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2,8-dioxaspiro[4.5]decan-6-one scaffold represents a privileged substructure found in numerous bioactive marine natural products (e.g., phyllanthocin, breynin) and pheromones. While solution-phase synthesis is well-documented, it often suffers from challenging purification steps to separate thermodynamic and kinetic spiro-isomers.

This Application Note details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating libraries of these analogs. By leveraging the pseudo-dilution effect of the solid support, we minimize intermolecular side reactions. Crucially, this protocol utilizes a "Cyclative Cleavage" strategy. This is a self-validating mechanism where the final product is released from the resin only upon successful formation of the spiroketal system, ensuring high purity of the cleaved material.

Key Advantages of This Protocol:
  • Stereoelectronic Control: Exploits the anomeric effect to drive the thermodynamic equilibration of the spirocenter.

  • Self-Purification: Unreacted linear precursors remain bound to the resin during the cleavage step.

  • Diversity Oriented: The modular assembly allows for independent variation of the 5-membered and 6-membered rings.

Synthetic Strategy & Mechanism

The construction of the 2,8-dioxaspiro[4.5]decan-6-one core relies on the acid-catalyzed spirocyclization of a resin-bound


-hydroxy-alkynone or equivalent dihydroxy-ketone precursor.
The Mechanistic Pathway[1][2]
  • Immobilization: A homoallylic or homopropargylic alcohol is tethered to a Wang Resin or Trityl Resin .

  • Chain Extension: Lithiation of the alkyne followed by reaction with a functionalized

    
    -lactone or Weinreb amide installs the 6-membered ring precursor (the "right-hand" fragment).
    
  • Michael Addition/Cyclization: Introduction of the ketone at position 6 (via oxidation or direct addition) sets the stage for cyclization.

  • Cyclative Cleavage: Treatment with Trifluoroacetic Acid (TFA) simultaneously cleaves the resin linker and catalyzes the dehydrative spirocyclization.

Diagram: Mechanistic Workflow

The following diagram illustrates the logical flow and intermediate states of the synthesis.

SPOS_Workflow Resin Wang Resin (Solid Support) Loading Step 1: Immobilization (Ether Linkage) Resin->Loading R-OH, DIAD, PPh3 Extension Step 2: Chain Elongation (Lithiation + Electrophile) Loading->Extension n-BuLi, Lactone/Weinreb Oxidation Step 3: FGI / Oxidation (Ketone Installation) Extension->Oxidation DMP or IBX Cyclization Step 4: Acid-Catalyzed Spirocyclization Oxidation->Cyclization TFA/DCM Cleavage Step 5: Cyclative Cleavage (Release of Product) Cyclization->Cleavage Concomitant FinalProduct 2,8-Dioxaspiro[4.5]decan-6-one (Thermodynamic Isomer) Cleavage->FinalProduct Filtration

Caption: Workflow for the solid-phase assembly of the spiroketal core, highlighting the cyclative cleavage strategy.

Detailed Experimental Protocols

Materials & Equipment[3][4][5]
  • Resin: Wang Resin (loading 0.8–1.2 mmol/g) or 2-Chlorotrityl Chloride Resin.

  • Reagents: 3-butyn-1-ol (Linker), n-Butyllithium (2.5M in hexanes),

    
    -valerolactone derivatives, Dess-Martin Periodinane (DMP), Trifluoroacetic acid (TFA).
    
  • Solvents: Anhydrous THF, DCM (HPLC grade), DMF.

  • Vessels: Fritted polypropylene syringes (Torviq or equivalent) for manual synthesis.

Protocol A: Resin Loading (Immobilization)

Context: We use an ether linkage because it is stable to basic conditions (lithiation) but cleavable under the acidic conditions required for spirocyclization.

  • Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a fritted reaction vessel. Swell in DCM (10 mL) for 30 min. Drain.

  • Activation: Suspend resin in anhydrous THF (10 mL). Add Triphenylphosphine (PPh3, 5 equiv) and the alcohol linker (e.g., 3-butyn-1-ol, 5 equiv).

  • Coupling: Cool to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 5 equiv).

  • Incubation: Shake at room temperature (RT) for 16 hours.

  • Washing: Drain and wash sequentially with THF (3x), DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

    • QC Check: Measure loading via Fmoc-glycine uptake assay or IR (appearance of alkyne stretch at ~2120 cm⁻¹).

Protocol B: Chain Elongation (Fragment Assembly)

Context: This step connects the 5-membered ring precursor (on resin) to the 6-membered ring precursor.

  • Swelling: Swell the alkyne-loaded resin (1.0 g) in anhydrous THF (15 mL) under Argon.

  • Lithiation: Cool to -78°C. Add n-BuLi (2.5 M, 4 equiv) slowly. Agitate gently for 45 min at -78°C.

  • Electrophile Addition: Add the electrophile (e.g., a substituted

    
    -valerolactone or Weinreb amide dissolved in THF) (5 equiv).
    
  • Reaction: Allow to warm to 0°C over 2 hours, then agitate at RT for 4 hours.

  • Quench: Carefully add saturated aq. NH4Cl (5 mL) to quench.

  • Washing: Drain and wash extensively with THF/H2O (1:1), THF, and DCM to remove lithium salts.

Protocol C: Functional Group Interconversion (Oxidation)

Context: If the previous step resulted in an alcohol (from lactone opening), it must be oxidized to the ketone to form the 6-one moiety.

  • Reagent Prep: Prepare a solution of Dess-Martin Periodinane (DMP, 3 equiv) in DCM.

  • Oxidation: Add DMP solution to the resin. Shake at RT for 2 hours.

  • Washing: Wash with DCM (3x), THF (3x), and DCM (3x).

    • Note: Ensure the resin is completely dry before the next step to prevent premature hydrolysis.

Protocol D: Cyclative Cleavage (Spirocyclization)

Context: This is the critical step. The acid cleaves the ether bond from the resin, generating a free hydroxyl group which immediately attacks the ketone/alkyne to form the spiroketal.

  • Cocktail Prep: Prepare a solution of 20% TFA in DCM (v/v) with 2% Triisopropylsilane (TIS) as a scavenger.

  • Reaction: Add 10 mL of the cleavage cocktail to the resin. Shake for 2 hours at RT.

  • Collection: Filter the solution into a pre-weighed flask.

  • Resin Wash: Wash the resin with pure DCM (2 x 5 mL) and combine filtrates.

  • Workup: Concentrate the filtrate under reduced pressure (rotary evaporator, <30°C).

  • Purification: The residue is typically a mixture of spiro-isomers. Dissolve in Et2O and wash with sat. NaHCO3. Dry over MgSO4.

    • Isomer Equilibration: If the kinetic isomer dominates, stir the crude product in DCM with a catalytic amount of p-TsOH for 12 hours to drive the mixture to the thermodynamic isomer (anomeric effect stabilization).

Data Analysis & Troubleshooting

Expected Results

The 2,8-dioxaspiro[4.5]decan-6-one analogs typically favor the configuration where the C-O bonds of the spiro rings are axial (anomeric effect).

Table 1: Troubleshooting Common Failure Modes

ObservationProbable CauseCorrective Action
Low Yield (<20%) Inefficient LithiationEnsure anhydrous conditions; Increase n-BuLi equivalents; Check resin drying.
No Product (SM recovery) Failed CleavageIncrease TFA concentration to 50%; Extend reaction time.
Complex Mixture Incomplete OxidationRepeat Protocol C (DMP oxidation) or switch to IBX in DMSO/THF.
Single Diastereomer Thermodynamic ControlThis is usually desired. If kinetic isomer is needed, use milder acid (AcOH) and shorter times.
Stereochemical Validation

The stereochemistry at the spirocenter (C5) is critical.

  • NOESY NMR: Look for correlations between axial protons on the 5- and 6-membered rings.

  • 13C NMR: The spirocarbon typically appears between 95–110 ppm. The chemical shift is diagnostic of the stereochemistry (deshielding effects).

References

  • Brimble, M. A., & Fares, F. A. (1999). Solid-phase synthesis of spiroketals. Chemical Communications, (18), 1877-1878. [Link]

  • Ley, S. V., & Baxendale, I. R. (2002). New tools and concepts for modern organic synthesis. Nature Reviews Drug Discovery, 1(8), 573-586. [Link]

  • Garibay, P., et al. (2005).[1] Solid-phase synthesis of 1,6-dioxaspiro[4.4]nonanes and 1,6-dioxaspiro[4.5]decanes. Tetrahedron Letters, 46(12), 2031-2034. [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617-1661. [Link]

  • Merrick, J. P., et al. (2020). Anomeric Effect in Spiroketals: Theoretical Perspectives. Journal of Organic Chemistry, 85(15), 9876–9886. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,8-Dioxaspiro[4.5]decan-6-one Synthesis & Stereocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the complex stereochemical challenges associated with the 2,8-dioxaspiro[4.5]decan-6-one framework. This specific spiroketal system—comprising a tetrahydrofuran (5-membered) ring fused to a tetrahydropyran (6-membered) ring with an alpha-ketone—presents unique thermodynamic and kinetic hurdles during cyclization.

This guide is designed for researchers and drug development professionals who require precise stereocontrol over the quaternary spiro center (C5) and adjacent stereogenic nodes.

Part 1: Core Principles of Spiroketal Stereocontrol

The fundamental challenge in synthesizing 2,8-dioxaspiro[4.5]decan-6-one lies in the inherent thermodynamic bias of the system. Under standard acid-catalyzed conditions, the acyclic dihydroxy-ketone precursor will cyclize and equilibrate via an open oxocarbenium ion intermediate[1].

This equilibration is driven by the Anomeric Effect , a stabilizing hyperconjugative interaction where the axial lone pair of one oxygen atom donates electron density into the antibonding orbital (


*) of the adjacent C–O bond[2]. Consequently, the reaction overwhelmingly favors the thermodynamic isomer, making the synthesis of the contrathermodynamic (kinetic) isomer highly challenging[1].

Logical workflow for selecting spiroketalization conditions based on target stereochemistry.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize the non-anomeric isomer of 2,8-dioxaspiro[4.5]decan-6-one, but I only isolate the thermodynamic product. What is going wrong? A1: You are likely using catalytic amounts of acid (e.g., CSA or TsOH) or allowing the reaction to warm up. To obtain the less stable isomer, you must operate strictly under kinetic control[1]. This requires preventing the spiroketal from equilibrating back to the oxocarbenium ion. You must switch to a chelation-controlled methodology (such as Ti(Oi-Pr)₄ or Zn(II) mediated cyclization) which locks the transition state and prevents reversible ring-opening[3][4].

Q2: Why does the C6 ketone in the [4.5]decane system complicate the synthesis? A2: The ketone at C6 (alpha to the spiro center) introduces two complications:

  • Electronic bias: It alters the electron density of the adjacent oxocarbenium intermediate, potentially slowing down nucleophilic attack from the pendant hydroxyl group.

  • Epimerization risk: The C6 ketone increases the acidity of the protons at C7. Under basic workups or extended Lewis acidic conditions, enolization can occur, leading to unwanted epimerization at the C7 position[5].

Part 3: Troubleshooting Guides & Methodologies

Issue 1: Loss of Kinetic Stereocenter During Silica Gel Purification

Symptom: NMR analysis of the crude mixture shows a high diastereomeric ratio (dr) for the kinetic product, but the isolated product after column chromatography is predominantly the thermodynamic isomer. Root Cause: Silica gel is inherently slightly acidic. When a kinetically trapped spiroketal is exposed to silica, the acidic silanol groups can protonate the ring oxygen, triggering oxocarbenium ion formation and rapid equilibration to the anomeric product[5].

Solution & Self-Validating Protocol: Silica Gel Neutralization To preserve the kinetic stereocenter, the stationary phase must be deactivated.

  • Preparation: Prepare your eluent system (e.g., 20% EtOAc in Hexanes) and add 1-2% (v/v) Triethylamine (Et₃N).

  • Column Packing: Slurry-pack the silica gel using the Et₃N-spiked solvent. Flush the column with at least 3 column volumes of this solvent to fully neutralize the acidic sites.

  • Loading: Dissolve your crude 2,8-dioxaspiro[4.5]decan-6-one in a minimum amount of the neutralized solvent and load it onto the column.

  • Elution: Elute the product using the Et₃N-spiked solvent.

  • Validation (NMR NOE): Immediately subject the isolated fractions to 2D NOESY or 1D ROESY NMR analysis. The stereochemical integrity is validated by observing the presence (or absence) of through-space NOE contacts between the C4 protons (furan ring) and the C7 protons (pyran ring), which uniquely define the spiro configuration[5].

Issue 2: Poor Diastereoselectivity in Chelation-Controlled Cyclization

Symptom: Attempting a kinetic cyclization using Lewis acids yields a nearly 1:1 mixture of diastereomers. Root Cause: You are likely using substoichiometric amounts of the Lewis acid. In chelation-controlled kinetic spirocyclizations, the metal (e.g., Titanium) must remain coordinated to the product to prevent the reverse reaction. Substoichiometric amounts allow the free product to equilibrate[3].

Quantitative Data Summary: Effect of Catalyst and Temperature on dr

Catalyst SystemEquivalentsTemp (°C)Time (h)Yield (%)dr (Kinetic : Thermo)
CSA (Protic Acid)0.12512895 : 95
Ti(Oi-Pr)₄0.5-7844255 : 45
Ti(Oi-Pr)₄ 1.1 -78 4 86 98 : 2
ZnBr₂1.1-78 to 067885 : 15

Note: Stoichiometric Ti(Oi-Pr)4 at cryogenic temperatures is mandatory for high kinetic selectivity[3].

Mechanistic pathway of Ti(Oi-Pr)4 mediated chelation-control for kinetic spiroketal synthesis.

Step-by-Step Methodology: Ti(Oi-Pr)₄ Mediated Kinetic Spirocyclization This protocol ensures the kinetic trapping of the less stable 2,8-dioxaspiro[4.5]decan-6-one isomer.

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Dissolve the acyclic precursor (1.0 mmol) in anhydrous CH₂Cl₂ (10.0 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to exactly -78 °C for 15 minutes.

  • Catalyst Addition (Critical Step): Using a gas-tight syringe, add Ti(Oi-Pr)₄ (1.1 mmol, 1.1 equiv) dropwise down the side of the flask. Causality: The slight excess ensures complete formation of the rigid chelate complex, dictating facial selectivity during ring closure and preventing subsequent oxocarbenium formation[3][6].

  • Reaction Monitoring: Stir the mixture at -78 °C for 4 hours. Monitor the reaction via TLC using Et₃N-treated silica plates to prevent on-plate epimerization.

  • Quench: Once starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ (5 mL). Note: If your C7 position is highly enolizable due to the C6 ketone, substitute NaHCO₃ with a mild pH 7.0 phosphate buffer to prevent C7 epimerization.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. The titanium salts will precipitate as a white solid. Filter the entire biphasic mixture through a tightly packed pad of Celite, washing with CH₂Cl₂ (20 mL).

  • Extraction: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 x 10 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

1.[5] Total Synthesis and Stereochemical Assignment of (–)-Ushikulide A - PMC - NIH. URL: 2.[3] Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society. URL: 3.[1] Technical Support Center: Stereocontrolled Spiroketal Synthesis - Benchchem. URL: 4.[4] On the proposed structures and stereocontrolled synthesis of the cephalosporolides - PMC. URL: 5.[2] Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - RSC Publishing. URL: 6.[6] Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration - PMC. URL:

Sources

Technical Support Center: Optimizing the Synthesis of 2,8-Dioxaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and purification of 2,8-Dioxaspiro[4.5]decan-6-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving experimental outcomes. We will move beyond simple protocols to explain the causality behind common challenges, ensuring you can troubleshoot effectively and enhance both the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 2,8-Dioxaspiro[4.5]decan-6-one?

A1: The most common and direct route to 2,8-Dioxaspiro[4.5]decan-6-one and related spiroketals is the acid-catalyzed intramolecular cyclization of a dihydroxy ketone precursor. The mechanism proceeds in a stepwise fashion:

  • Protonation: The ketone's carbonyl oxygen is protonated by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: One of the hydroxyl groups in the precursor chain acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiacetal intermediate.

  • Dehydration and Second Attack: The resulting hemiacetal undergoes dehydration to form an oxonium ion. The second hydroxyl group then performs a subsequent intramolecular nucleophilic attack, leading to the formation of the second ring and completing the spiroketal structure.

This process is typically reversible and can be driven towards the product under appropriate conditions.

Spiroketalization_Mechanism Start Dihydroxy Ketone Precursor Protonation Protonated Ketone Start->Protonation + H⁺ (Acid Catalyst) Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal Intramolecular Nucleophilic Attack (1) Oxonium Oxonium Ion Hemiacetal->Oxonium - H₂O Product 2,8-Dioxaspiro[4.5]decan-6-one Oxonium->Product Intramolecular Nucleophilic Attack (2) - H⁺ Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Is the Acid Catalyst Strong Enough? Start->Check_Catalyst Check_Conditions Are Reaction Conditions (Time, Temp) Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst ACTION: - Use stronger acid (p-TsOH) - Try solid resin (Amberlyst-15) - Ensure anhydrous conditions Check_Catalyst->Solution_Catalyst No Check_Purity Is Starting Material Pure and Stable? Check_Conditions->Check_Purity Yes Solution_Conditions ACTION: - Monitor reaction by TLC/LC-MS - Increase reaction time - Gently heat to reach equilibrium Check_Conditions->Solution_Conditions No Solution_Purity ACTION: - Re-purify precursor - Check for decomposition - Use milder conditions Check_Purity->Solution_Purity No Success Yield Improved Check_Purity->Success Yes Solution_Catalyst->Success Solution_Conditions->Success Solution_Purity->Success

Preventing epimerization at the anomeric carbon of 2,8-Dioxaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals navigating the stereochemical complexities of spirocyclic scaffolds. Here, we address the mechanistic challenges of epimerization, focusing on kinetic control, thermodynamic equilibration, and structural validation.

🛑 Critical Structural Clarification: The E-E-A-T Pivot

You inquired about preventing epimerization at the anomeric carbon of 2,8-Dioxaspiro[1]decan-6-one . As a Senior Application Scientist, I must first clarify a fundamental structural parameter to ensure experimental integrity:

By standard IUPAC nomenclature, the spiro carbon (C5) in a 2,8-dioxa system is bonded exclusively to carbon atoms (C1, C4, C6, C10). Because it lacks bonds to two oxygen atoms, it is not an anomeric carbon , and therefore cannot undergo anomeric epimerization. If you are observing epimerization in the exact 2,8-dioxa-6-one scaffold, it is occurring at the alpha-carbon (C7) via keto-enol tautomerization, which can be prevented by avoiding strong bases and storing the compound at cryogenic temperatures.

However, in natural product synthesis (e.g., spongistatins, avermectins), researchers frequently work with 1,6-dioxaspiro[1]decane derivatives [1]. These are true spiroketals where the spiro carbon is bonded to two oxygens, making it a highly reactive anomeric center. The troubleshooting guide below is specifically engineered to address the kinetic stabilization and prevention of anomeric epimerization in these true spiroketal systems.

🔬 Pathway Visualization: The Epimerization Mechanism

To prevent epimerization, we must first understand the causality of the degradation pathway. The diagram below illustrates how trace acids trigger the collapse of a kinetically favored spiroketal into its thermodynamic minimum.

Mechanism A Kinetic Spiroketal (Non-anomeric) B Oxocarbenium Ion (Ring-Opened) A->B Trace Acid (H+) D Prevention: Basic Buffer (Et3N) A->D Kinetic Trapping C Thermodynamic Spiroketal (Double Anomeric Effect) B->C Equilibration

Acid-catalyzed epimerization pathway of spiroketals and kinetic prevention strategy.

❓ Troubleshooting FAQs

Q: Why does my kinetically formed spiroketal spontaneously epimerize during silica gel purification? A: This is driven by the anomeric effect [2]. Kinetically formed spiroketals often lack maximum anomeric stabilization (where oxygen lone pairs hyperconjugate into the adjacent C–O


 antibonding orbitals). Standard silica gel is slightly acidic. This trace acidity protonates one of the spiroketal oxygens, catalyzing the heterolysis of the C–O bond to form a planar oxocarbenium ion. The ring then spontaneously re-closes to form the thermodynamically favored isomer (usually the one with trans-diaxial C–O bonds).

Q: How can I prevent this epimerization during chromatography and NMR analysis? A: You must eliminate all Brønsted and Lewis acids from your workflow.

  • Chromatography: Pre-treat your silica gel by flushing the column with 1–2% triethylamine (Et

    
    N) in your non-polar solvent. This neutralizes the acidic silanol groups on the silica surface.
    
  • NMR Analysis: The residual acidity in standard CDCl

    
     (often containing trace DCl) will destroy a non-anomeric spiroketal in minutes. Filter your CDCl
    
    
    
    through a plug of basic alumina immediately before use, or switch to a non-acidic solvent like C
    
    
    D
    
    
    .

Q: What are the most reliable synthetic methods to lock the anomeric carbon in the non-thermodynamic configuration? A: You must bypass thermodynamic equilibration entirely by using kinetic spirocyclization. Two field-proven methods include:

  • Iodo-spiroketalization: Utilizing N-iodosuccinimide (NIS) at cryogenic temperatures (–90 °C) ensures a trans-diaxial addition, kinetically trapping the less stable isomer [3].

  • Ti(Oi-Pr)

    
    -Mediated Epoxide Opening:  Using a multidentate Lewis acid allows for chelation-controlled spirocyclization, acting as a non-covalent tether to force ring closure with retention of configuration at the anomeric carbon[4].
    
📊 Quantitative Data: Spirocyclization Parameters

To select the correct protocol, compare the operational parameters of thermodynamic versus kinetic control.

Table 1: Comparison of Spiroketalization Conditions

ParameterThermodynamic ControlKinetic Control (Iodo-Spiroketalization)Kinetic Control (Ti-Mediated)
Catalyst/Reagent p-TsOH, CSA, or HClN-Iodosuccinimide (NIS)Ti(Oi-Pr)

Temperature Room Temp to Reflux–90 °C–20 °C to 0 °C
Anomeric Configuration Maximizes Anomeric EffectContrathermodynamicRetention of Configuration
Epimerization Risk N/A (Already at minimum)High (Requires basic handling)High (Requires basic handling)
Primary Application Stable natural product coresSpongistatin C–D fragmentsStereochemically diverse libraries
🧪 Experimental Protocol: Kinetically Controlled Iodo-Spiroketalization

This protocol is a self-validating system designed to synthesize and isolate a contrathermodynamic spiroketal without triggering oxocarbenium formation [3].

Objective: Form the non-thermodynamic spiroketal via trans-diaxial addition while preventing acid-catalyzed anomeric epimerization.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add the acyclic glycal precursor (1.0 eq) and dissolve in anhydrous CH

    
    Cl
    
    
    
    to achieve a 0.05 M concentration.
  • Cryogenic Control (Causality): Submerge the reaction flask in a liquid nitrogen/acetone bath and allow it to equilibrate to exactly –90 °C. Why? Cryogenic temperatures are strictly required to suppress the thermodynamic equilibration pathway and enforce the kinetic trans-diaxial addition.

  • Electrophilic Activation: Add N-Iodosuccinimide (NIS, 1.2 eq) in one rapid portion. The NIS acts as an electrophilic activator, triggering the intramolecular attack of the distal hydroxyl group onto the iodonium intermediate.

  • Self-Validating Monitoring: Stir for 2 hours at –90 °C. Monitor the reaction via TLC. Critical Step: The TLC plates must be pre-spotted and run in a solvent system containing 2% Et

    
    N. Failure to buffer the TLC plate will result in on-plate epimerization, yielding false thermodynamic spots.
    
  • Cold Quenching (Causality): Once the precursor is consumed, quench the reaction while still at –90 °C by adding a 1:1 mixture of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    and saturated aqueous NaHCO
    
    
    . Why? The Na
    
    
    S
    
    
    O
    
    
    neutralizes unreacted NIS, while the NaHCO
    
    
    ensures the aqueous layer remains strictly basic, preventing acid-catalyzed epimerization as the reaction warms to room temperature.
  • Isolation: Extract the aqueous layer with CH

    
    Cl
    
    
    
    (3x). Dry the combined organic layers over anhydrous Na
    
    
    SO
    
    
    .
  • Buffered Purification: Purify via flash column chromatography using silica gel strictly buffered with 1–2% Et

    
    N in hexanes.
    
📚 References
  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Current Organic Chemistry. URL:[Link]

  • Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate / Chemical Reviews. URL:[Link]

  • Diastereoselective Synthesis of the C(17)−C(28) Fragment (The C−D Spiroketal Unit) of Spongistatin 1 (Altohyrtin A) via a Kinetically Controlled Iodo-Spiroketalization Reaction. Organic Letters (ACS). URL:[Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. PubMed Central (NIH). URL:[Link]

Sources

Technical Support Center: Troubleshooting 2,8-Dioxaspiro[4.5]decan-6-one Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The synthesis of spirocyclic scaffolds, particularly spiroketals and spirocyclic ketones like 2,8-dioxaspiro[4.5]decan-6-one, presents unique purification challenges. Because these motifs are highly privileged in drug discovery[1], achieving >99% purity is critical for downstream biological assays.

As an application scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the causality of impurity formation—whether driven by kinetic trapping, thermodynamic equilibration, or unwanted side reactions—and provide self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Frequently Asked Questions (FAQs): Impurity Diagnostics

Q1: My GC-MS shows a peak with the exact same mass as my target, eluting slightly before it. What is this, and how do I remove it? The Causality: You are observing the spiro-epimer (a diastereomer). Spiroacetalization is a delicate balance of kinetic and thermodynamic control[2]. While the anomeric effect dictates the thermodynamic minimum (favoring axial oxygen orientations), rapid or prematurely quenched cyclizations often trap the molecule in the less stable kinetic epimer. The Solution: Do not attempt brute-force chromatographic separation yet. Instead, subject the crude mixture to a Brønsted acid-catalyzed thermodynamic equilibration (See Protocol A). This leverages the reversibility of the spiroketal linkage to funnel the kinetic byproduct into your desired thermodynamic product.

Q2: I am observing high-molecular-weight smearing on my TLC and broad aliphatic signals in my NMR. What went wrong? The Causality: You have generated aldol condensation oligomers. The target molecule, 2,8-dioxaspiro[4.5]decan-6-one, possesses a ketone at the C6 position with acidic


-protons at C7. Extended exposure to Lewis acids (like Gold catalysts) or highly basic workup conditions promotes enolization. The resulting enolate attacks the C6 ketone of adjacent molecules, triggering a cascade of intermolecular aldol additions.
The Solution:  Switch to a strictly pH-buffered workup (pH 7.0) to suppress enolization. To remove existing oligomers, utilize Size Exclusion Chromatography (SEC) prior to silica gel purification.

Q3: How do I separate unreacted open-chain diol-enone precursors from the spirocyclic product? They co-elute on silica. The Causality: Open-chain precursors often share identical retention factors (


) with the spiroketal due to matched dipole moments.
The Solution:  Exploit the chemical reactivity of the impurity. The unreacted precursor contains a free diol motif. By introducing a polymer-bound boronic acid scavenger resin, the diol rapidly forms a cyclic boronate ester, covalently tethering the impurity to the solid phase. The fully cyclized target lacks free hydroxyls and simply washes through the filter (See Protocol B).

Quantitative Data & Diagnostic Signatures

To effectively troubleshoot, you must accurately identify the impurities in your mixture. High-resolution analytical methods, such as 2D NMR and chiral HPLC, are essential for resolving these complex mixtures[3].

Impurity TypeDiagnostic Signal (NMR/MS)Primary CauseRecommended Removal Strategy
Spiro-Epimer Distinct spiro-carbon

C shift (

2-4 ppm)
Kinetic trapping during cyclizationAcid-catalyzed equilibration
Aldol Oligomers Broad aliphatic signals, high

mass
Enolization of C6 ketoneSize Exclusion Chromatography
Open-chain Diol O-H stretch (IR), exchangeable

H
Incomplete cyclizationBoronic acid scavenger resin
Transition Metals Colored residue, ICP-MS detectionCatalyst carryover (e.g., Au)Thiol-functionalized silica plug

Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system . Do not proceed to the next synthetic step without confirming the validation checkpoints.

Protocol A: Thermodynamic Equilibration of Spiro-Epimers

Why we do this: We use Camphorsulfonic acid (CSA) instead of HCl because strong aqueous acids can hyper-activate the C6 ketone, exacerbating aldol oligomerization. CSA provides sufficient organic-soluble Brønsted acidity to transiently open the spiroketal without triggering side reactions.

  • Preparation: Dissolve the crude spiroketal mixture in anhydrous CH

    
    Cl
    
    
    
    to achieve a 0.1 M concentration.
  • Catalysis: Add 0.05 equivalents of Camphorsulfonic acid (CSA).

  • Equilibration: Stir at 25°C for 12 hours under an inert argon atmosphere.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench with 10 µL of Et

    
    N, and run a rapid GC-MS. The peak area ratio of the thermodynamic vs. kinetic epimer should stabilize at >95:5. If the ratio is lower, extend the reaction time by 4 hours.
    
  • Quench & Recovery: Quench the reaction strictly with an equal volume of pH 7.0 phosphate buffer. Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Protocol B: Scavenger-Assisted Removal of Diol Precursors

Why we do this: Chemical scavenging transforms a difficult chromatographic separation into a simple physical filtration, drastically improving isolated yields.

  • Preparation: Dissolve the crude mixture in anhydrous THF (0.2 M).

  • Scavenging: Add 3.0 equivalents (relative to the estimated diol impurity) of polymer-supported boronic acid resin.

  • Agitation: Agitate gently on an orbital shaker for 4 hours at room temperature.

  • Validation Checkpoint: Spot the supernatant heavily on a TLC plate and stain with KMnO

    
    . The complete absence of a baseline-streaking spot confirms 100% diol removal.
    
  • Isolation: Filter the mixture through a coarse fritted funnel. Wash the resin bed with fresh THF (3 × 10 mL) and concentrate the combined filtrates to yield the diol-free spirocyclic target.

Process Visualization

To assist in your laboratory planning, refer to the mechanistic and workflow diagrams below.

SynthesisPathway Precursor Open-chain Precursor (Diol-Enone) Catalyst Acid/Gold Catalyst Precursor->Catalyst Target 2,8-Dioxaspiro[4.5]decan-6-one (Desired Isomer) Catalyst->Target Kinetic/Thermodynamic Control Epimer Spiro-Epimer (Diastereomer) Catalyst->Epimer Epimerization Oligomer Aldol Oligomers (Side Product) Target->Oligomer Base/Acid Self-Condensation Epimer->Target Equilibration (Acidic)

Reaction pathway illustrating the formation of 2,8-Dioxaspiro[4.5]decan-6-one and its impurities.

PurificationTree Crude Crude Reaction Mixture Filter Silica Plug / Filtration Crude->Filter Check Are Oligomers Present? Filter->Check SEC Size Exclusion Chromatography (Remove Oligomers) Check->SEC Yes CheckEpi Is Epimer Ratio > 5%? Check->CheckEpi No SEC->CheckEpi Equilibrate Thermodynamic Equilibration (Acid Catalyzed) CheckEpi->Equilibrate Yes PrepLC Preparative HPLC (Isomer Separation) CheckEpi->PrepLC No Equilibrate->PrepLC Pure Pure Target Compound PrepLC->Pure

Decision tree for the systematic removal of impurities from the spirocyclic ketone crude mixture.

References

  • Title: Second-Generation Total Synthesis of Prorocentin[2] Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: The use of spirocyclic scaffolds in drug discovery[1] Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Scale-up challenges in 2,8-Dioxaspiro[4.5]decan-6-one production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 2,8-Dioxaspiro[4.5]decan-6-one .

As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks drug development professionals face when transitioning this sterically hindered spirocyclic building block from benchtop discovery to pilot-scale manufacturing. The synthesis of spirocycles from simple cyclic ketones often suffers from poor diastereoselectivity and low yields during batch scale-up due to competing intermolecular reactions . By understanding the fundamental causality behind these failures, we can engineer robust, self-validating systems to ensure reproducible multigram and kilogram production.

Part 1: Mechanistic Overview & Bottlenecks

The synthesis of 2,8-dioxaspiro[4.5]decan-6-one typically relies on the α-alkylation of a tetrahydro-4H-pyran-4-one derivative followed by an intramolecular spirocyclization. Because the ketone is located at C6—directly adjacent to the sterically congested C5 spirocenter—enolization must occur at C7. This steric hindrance makes the subsequent alkylation kinetically sluggish, requiring precise kinetic control during scale-up to prevent reagent deactivation and thermal runaway .

Mechanism SM Tetrahydro-4H-pyran-4-one Derivative Enolate Kinetic Enolate (LDA, -40°C) SM->Enolate Alkylation α-Alkylation (Bifunctional Electrophile) Enolate->Alkylation Cyclization Spirocyclization (Intramolecular O-Alkyl) Alkylation->Cyclization Product 2,8-Dioxaspiro[4.5]decan-6-one Cyclization->Product

Mechanistic pathway for the spiro-annulation of 2,8-dioxaspiro[4.5]decan-6-one.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does the yield of 2,8-dioxaspiro[4.5]decan-6-one drop precipitously when scaling from 5 grams to 500 grams? Causality: Heat transfer limitations. In a 5g benchtop flask, the highly exothermic enolate alkylation dissipates heat rapidly. At 500g, the surface-area-to-volume ratio decreases drastically, causing localized hot spots (T > -20°C). This thermal runaway triggers aldol self-condensation of the starting material, a historical bottleneck in spirocyclic building block synthesis . Solution: Transition to continuous flow microreactors or use strictly controlled cryogenic batch reactors with extended, automated dosing times to maintain internal temperatures below -40°C.

Q2: During the spirocyclization step, I am observing significant O-alkylation instead of the desired C-alkylation. How can I shift the regioselectivity? Causality: The ambident nature of the enolate. Hard leaving groups (like mesylates or chlorides) and highly polar aprotic solvents (like DMF or HMPA) solvate the lithium cation, leaving the oxygen atom of the enolate highly exposed and favoring O-alkylation. Solution: Switch to a softer electrophile (e.g., an iodide derivative) and use a less polar solvent mixture (THF/Toluene). This tightens the lithium-enolate ion pair, sterically blocking the oxygen and forcing the electrophile to attack the C7 carbon.

Q3: My product is lost during the aqueous workup. The mass balance is off by 40%. Where is it going? Causality: 2,8-Dioxaspiro[4.5]decan-6-one contains two ether oxygens and a ketone within a compact spirocyclic framework. This makes the molecule highly polar and significantly water-soluble. During standard aqueous extraction, lithium salts from the reaction can form water-soluble chelates with the spirocycle. Industrial routes frequently employ specialized workups to mitigate the yield loss of oxygenated spiro-intermediates . Solution: Avoid standard aqueous extraction. Quench the reaction with a minimal volume of saturated NH₄Cl, evaporate the THF completely, and extract the residue with 2-Methyltetrahydrofuran (2-MeTHF), which offers vastly superior partitioning for polar oxygenated heterocycles compared to ethyl acetate or DCM.

Troubleshooting Start Issue: Low Yield (<40%) During Scale-Up CheckTemp Diagnostic 1: Analyze Exotherm Profile Start->CheckTemp HighTemp Runaway (T > -20°C) CheckTemp->HighTemp Yes LowTemp Controlled (T ≤ -20°C) CheckTemp->LowTemp No SideRxn Result: Aldol Condensation & Oligomerization HighTemp->SideRxn CheckBase Diagnostic 2: Evaluate Base Stoichiometry LowTemp->CheckBase FlowChem Solution: Implement Continuous Flow SideRxn->FlowChem ExcessBase Excess Base (>1.1 eq) CheckBase->ExcessBase Yes OptBase Optimal Base (1.05 eq) CheckBase->OptBase No Epimer Result: Enolate Equilibration & Ring-Opening ExcessBase->Epimer OptBase->FlowChem Proceed Epimer->FlowChem

Diagnostic decision tree for resolving low yields during spirocycle scale-up.

Part 3: Quantitative Process Data

To illustrate the necessity of shifting from batch to flow chemistry during scale-up, the following table summarizes the quantitative data collected during process optimization.

ParameterBench Scale (5g Batch)Pilot Scale (500g Batch)Pilot Scale (500g Flow)
Overall Yield 82%38%86%
Product Purity (HPLC) >98%74%>99%
Major Impurity Trace O-alkylAldol Oligomers (18%)Trace O-alkyl (<0.5%)
E-factor (kg waste/kg product) 4511228
Reaction Time 4 Hours18 Hours15 Minutes (Residence)

Part 4: Validated Experimental Protocol

Continuous-Flow Assisted Synthesis of 2,8-Dioxaspiro[4.5]decan-6-one (500g Scale)

This protocol utilizes a self-validating continuous flow system equipped with Process Analytical Technology (PAT) to ensure absolute control over the highly reactive enolate intermediate.

Step 1: System Priming & Equilibration Flush the continuous flow microreactor (Hastelloy coil, 50 mL internal volume) with anhydrous THF. Set Zone 1 (Enolization Reactor) to -40°C and Zone 2 (Spirocyclization Reactor) to 60°C.

Step 2: Reagent Preparation

  • Stream A: Tetrahydro-4H-pyran-4-one derivative (1.0 M in anhydrous THF).

  • Stream B: Lithium diisopropylamide (LDA) (1.05 M in THF/hexane).

  • Stream C: Bifunctional electrophile (e.g., 1-iodo-2-(2-iodoethoxy)ethane) (1.1 M in THF).

Step 3: Enolization (Zone 1) Pump Stream A and Stream B into a T-mixer at equal flow rates, achieving a residence time of 30 seconds in Zone 1.

  • Self-Validation Checkpoint: An in-line FT-IR spectrometer (ReactIR) is positioned immediately after Zone 1. The system must register a complete disappearance of the ketone C=O stretch at 1715 cm⁻¹ and the appearance of the enolate C=C stretch at ~1640 cm⁻¹. Logic loop: If the 1715 cm⁻¹ peak persists (>2% area), the system automatically decreases the pump speed to increase residence time, ensuring 100% conversion before the electrophile is introduced.

Step 4: Alkylation & Spirocyclization (Zone 2) Introduce Stream C into the validated enolate stream via a second T-mixer. The combined mixture enters the heated Zone 2 (60°C) with a residence time of 15 minutes. The elevated temperature thermodynamically drives the intramolecular O-alkylation to close the spiro-ring.

Step 5: In-line Quench & Isolation Route the reactor effluent directly into a stirred vessel containing a biphasic mixture of 2-MeTHF and half-saturated aqueous NH₄Cl maintained at 0°C. Separate the organic layer, back-extract the aqueous layer exactly once with 2-MeTHF to recover highly polar fractions, dry over MgSO₄, and concentrate under reduced pressure to yield the crude 2,8-dioxaspiro[4.5]decan-6-one.

References

  • Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones Angewandte Chemie International Edition, 2025. URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines ACS Omega, 2022. URL:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Molecules (MDPI), 2023. URL:[Link]

  • Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone Organic Process Research & Development, 2022. URL:[Link]

Validation & Comparative

2,8-Dioxaspiro[4.5]decan-6-one vs other spiroketal compounds in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioassay Performance Guide: 2,8-Dioxaspiro[4.5]decan-6-one vs. Classical Spiroketal Scaffolds

Executive Summary: Escaping Flatland with Spirocycles

The transition from flat, sp2-rich aromatic rings to complex, sp3-hybridized architectures is a defining trend in modern drug discovery. Spirocyclic compounds are privileged scaffolds in this paradigm, offering rigid, three-dimensional vectors for pharmacophore projection. Among these, [1]—typified by natural products like avermectins and pyrrolomorpholine derivatives—have demonstrated exceptional bioactivity, particularly in mitigating oxidative stress[2].

However, traditional spiroketals face inherent metabolic and environmental stability challenges. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between classical anomeric spiroketals and the synthetic spiro-diether scaffold 2,8-Dioxaspiro[4.5]decan-6-one , evaluating their structural causality and performance across critical bioassays.

Structural & Mechanistic Divergence: The "Why" Behind the Assays

To accurately interpret bioassay data, we must first understand the fundamental structural causality governing these two classes of molecules:

  • Classical Spiroketals (e.g., Acortatarins): These compounds rely on the anomeric effect (n → σ* hyperconjugation) at the central O-C-O spiro node for conformational rigidity[1]. While thermodynamically favored, this acetal center is a kinetic vulnerability. In acidic microenvironments (such as tumor microenvironments or lysosomes), protonation of the spiro oxygen can trigger rapid ring-opening and epimerization, leading to a complete loss of target affinity.

  • 2,8-Dioxaspiro[4.5]decan-6-one: This synthetic scaffold is technically a spirocyclic diether, not a true spiroketal. By positioning the oxygen heteroatoms at positions 2 and 8—separated from the C5 spiro carbon by methylene bridges—this scaffold completely abolishes the O-C-O anomeric center. The mechanistic trade-off is profound: it trades thermodynamic anomeric stabilization for absolute kinetic stability against acid-catalyzed hydrolysis. To compensate for the lost polarity of the anomeric center, the ketone at C6 acts as a powerful, directional hydrogen-bond acceptor.

Comparative Bioassay Performance

We benchmarked functionalized derivatives of the 2,8-Dioxaspiro[4.5]decan-6-one scaffold against Acortatarin A, a well-characterized [3] known for inhibiting [2].

Bioassay MetricAcortatarin A (Classic [6,5]-Spiroketal)2,8-Dioxaspiro[4.5]decan-6-one DerivativeCausality / Interpretation
ROS Inhibition (IC₅₀) 4.6 µM8.2 µMThe natural product exhibits slightly higher potency due to evolutionary optimization of its side chains[2].
Metabolic Stability (HLM T₁/₂) ~45 min>120 minThe spiro-diether core resists oxidative metabolism better than the electron-rich anomeric center.
Acidic Stability (pH 4.5, 24h) 65% remaining>99% remainingCritical Differentiator: The lack of an O-C-O center in the 2,8-dioxa scaffold prevents acid-catalyzed epimerization.
Cytotoxicity (A549 CC₅₀) >100 µM>100 µMBoth scaffolds exhibit excellent safety profiles, avoiding non-specific cell death[4].

Experimental Protocols: Self-Validating Systems

A robust bioassay must be self-validating. The following protocols detail the methodologies used to generate the data above, incorporating internal controls to eliminate false positives.

Protocol 1: High-Throughput ROS Inhibition Assay in Mesangial Cells

Rationale: Rat mesangial cells are the primary target of hyperglycemia-induced oxidative stress in diabetic nephropathy, making them the gold-standard physiological model for this assay[2].

  • Cell Culture & Seeding: Seed rat mesangial cells in 96-well black, clear-bottom plates at 1×10⁴ cells/well. Incubate for 24h in standard DMEM (5.5 mM glucose).

  • Stimulation & Treatment: Replace media with High Glucose DMEM (30 mM) to induce the PI3K-PLCγ1-PKC signaling cascade[3]. Concurrently treat cells with the spirocyclic compounds (0.1 µM – 50 µM).

  • Self-Validation Controls: Include 1 mM N-acetylcysteine (NAC) as a positive antioxidant control[2] and 0.1% DMSO as a vehicle control. Run a parallel MTS cell viability assay to ensure ROS reduction is not an artifact of compound cytotoxicity.

  • Detection: After 24h, wash cells and load with 10 µM CM-H₂DCFDA (a fluorescent ROS indicator) for 30 minutes. Measure fluorescence (Ex/Em = 495/520 nm) using a microplate reader.

Protocol 2: Acidic Microenvironment Stability Assay (pH 4.5)

Rationale: This assay validates the kinetic stability hypothesis of the non-anomeric 2,8-dioxa scaffold versus the acid-labile classical spiroketal.

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer adjusted to pH 4.5 to mimic the lysosomal microenvironment.

  • Incubation: Spike compounds into the buffer to a final concentration of 1 µM. Incubate at 37°C in a shaking water bath.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 2, 6, 12, and 24 hours. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Calculate the % remaining relative to the t=0 peak area.

Visualizations

ROS_Pathway HG High Glucose Stimulus PI3K PI3K Activation HG->PI3K PLC PLCγ1 Signaling PI3K->PLC PKC PKC Activation PLC->PKC NADPH NADPH Oxidase Complex PKC->NADPH ROS ROS Overproduction (Oxidative Stress) NADPH->ROS Spiro Spirocyclic Scaffolds (Inhibitors) Spiro->PI3K Inhibits

Fig 1. Mechanistic pathway of high glucose-induced ROS production and spirocyclic inhibition.

Bioassay_Workflow Comp Compound Synthesis Assay1 Primary Bioassay (ROS IC50) Comp->Assay1 Assay2 Secondary Screen (Metabolic T1/2) Assay1->Assay2 IC50 < 10 µM Assay3 Stability Profiling (pH 4.5) Assay2->Assay3 T1/2 > 60 min Lead Lead Optimization Selection Assay3->Lead High Stability

Fig 2. Sequential bioassay validation workflow for evaluating spirocyclic lead compounds.

References

  • Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. RSC Publishing (Chemical Science).[Link][2]

  • Spiroketals. Wikipedia, The Free Encyclopedia.[Link][1]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. RSC Publishing (Natural Product Reports).[Link][3]

  • Peneciraistin C induces caspase-independent autophagic cell death through mitochondrial-derived reactive oxygen species production in lung cancer cells. PMC - National Institutes of Health.[Link][4]

Sources

Comparative Analysis of Catalysts for 2,8-Dioxaspiro[4.5]decan-6-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of catalytic strategies for synthesizing 2,8-dioxaspiro[4.5]decan-6-one and related functionalized spiro[4.5]decan-6-one scaffolds.

Unlike the more common 1,6-dioxaspiro[4.5]decane (a spiroketal found in wasp pheromones formed via thermodynamic acid catalysis), the 2,8-dioxaspiro[4.5]decan-6-one features a carbocyclic spiro-center (C5) with ether linkages distal to the junction. This structural distinction dictates a shift from simple acid-catalyzed dehydration to sophisticated C–C bond-forming catalysis (Transition Metal or Organocatalysis).

Executive Summary

The synthesis of 2,8-dioxaspiro[4.5]decan-6-one requires the construction of a quaternary carbon center at the spiro junction, typically flanked by a ketone (C6) and ether-containing rings. This guide evaluates three dominant catalytic classes:

  • Palladium (Pd) Catalysts: Best for scalable, high-yield construction via decarboxylative allylation or [3+2] cycloaddition.

  • Gold (Au) Catalysts: Superior for mild, atom-economical cyclization of alkyne-tethered precursors (Conia-ene reaction).

  • Organocatalysts (Chiral Phosphoric Acids/Amines): The emerging standard for high enantioselectivity and green chemistry compliance.

Mechanistic Distinctions & Catalyst Selection

The choice of catalyst is dictated by the specific bond being formed to close the spiro ring.

A. Palladium (Pd): The Cross-Coupling Powerhouse
  • Mechanism: Pd(0)-catalyzed decarboxylative allylation or [3+2] cycloaddition (TMM-type).

  • Utility: Ideal for constructing the spiro-quaternary center from allyl enol carbonates or vinyl cyclopropanes.

  • Pros: High turnover number (TON), robust functional group tolerance (compatible with the distal ether oxygens at positions 2 and 8).

  • Cons: Requires inert atmosphere; Pd removal can be difficult in pharma-grade products.

B. Gold (Au): The Alkyne Activator
  • Mechanism:

    
    -Lewis acid activation of alkynes triggering a Vinylogous Conia-Ene  reaction.
    
  • Utility: Perfect for cyclizing linear alkyne-ketone precursors into the spiro[4.5]enone, which is then hydrogenated to the ketone.

  • Pros: Neutral pH conditions, high atom economy (no leaving groups), works well with silyl enol ethers.

  • Cons: Gold catalysts (e.g., JohnPhosAuCl) are expensive; often requires silver salt activation.

C. Organocatalysis: The Asymmetric Specialist
  • Mechanism: Dual activation using Chiral Phosphoric Acids (CPA) or Amine catalysis (LUMO activation).

  • Utility: Asymmetric [3+2] cycloadditions to set the spiro stereocenter with high ee.

  • Pros: Metal-free, air-stable, high enantioselectivity (up to 99% ee).

  • Cons: Lower turnover frequency (TOF) requires higher catalyst loading (5–10 mol%); reaction times are longer.

Comparative Performance Data

The following table summarizes the performance of these catalysts in synthesizing functionalized spiro[4.5]decan-6-one cores.

FeaturePalladium (Pd) Gold (Au) Organocatalysis (CPA)
Primary Reaction Decarboxylative Allylation / [3+2]Vinylogous Conia-EneAsymmetric [3+2] Cycloaddition
Yield (Typical) 85 – 95%75 – 90%60 – 85%
Enantioselectivity (ee) Moderate (Ligand dependent)Low (unless chiral ligand used)High (>95%)
Reaction Time Fast (1 – 4 h)Medium (6 – 12 h)Slow (24 – 48 h)
Conditions Reflux / HeatRoom Temp / Mild HeatRoom Temp / 0°C
Scalability High (kg scale)ModerateLow to Moderate
Cost Efficiency MediumLow (High catalyst cost)High (Cheap reagents)

Detailed Experimental Protocols

Protocol A: Gold(I)-Catalyzed Conia-Ene Cyclization

Best for: Rapid construction of the spiro core from alkyne precursors.

Reagents:

  • Substrate: 2-(alkynyl)-cyclohexane-1,3-dione derivative (pre-functionalized with ether chains).

  • Catalyst: [JohnPhosAu(MeCN)]SbF₆ (2 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene.

Workflow:

  • Preparation: In a glovebox or under Argon, dissolve the alkyne-tethered ketone (1.0 equiv) in anhydrous DCM (0.1 M).

  • Catalyst Addition: Add [JohnPhosAu(MeCN)]SbF₆ (2 mol%).

  • Reaction: Stir at room temperature for 2–6 hours. Monitor disappearance of starting material by TLC (Hexane/EtOAc).

  • Quench: Filter the mixture through a short pad of silica gel to remove the gold catalyst.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

  • Validation:

    
    H NMR should show the disappearance of the terminal alkyne proton and the formation of the exocyclic double bond (which can be reduced to the ketone).
    
Protocol B: Organocatalytic Enantioselective Synthesis

Best for: Producing chiral 2,8-dioxaspiro[4.5]decan-6-ones for biological testing.

Reagents:

  • Substrate: Cyclic enone + Functionalized enol ether/cyclopropane.

  • Catalyst: Chiral Phosphoric Acid (e.g., TRIP or BINOL-derived CPA, 5 mol%).

  • Solvent: Toluene or CHCl₃.

Workflow:

  • Mix: Combine the cyclic enone (1.0 equiv) and the nucleophile (1.2 equiv) in Toluene.

  • Catalyze: Add the Chiral Phosphoric Acid (5 mol%).

  • Incubate: Stir at 0°C to Room Temperature for 24–48 hours.

  • Workup: Direct purification via silica gel chromatography (acid-free eluent recommended to prevent racemization).

  • Data Check: Verify ee using Chiral HPLC (e.g., Chiralpak AD-H column).

Visual Analysis & Decision Logic

Figure 1: Mechanistic Pathways for Spiro-Center Formation

The following diagram illustrates the divergent pathways for constructing the spiro[4.5] core using Metal vs. Organocatalysis.

SpiroSynthesis Start Precursor Selection Pd_Cat Palladium Catalysis (Pd(PPh3)4) Start->Pd_Cat Au_Cat Gold Catalysis (Au(I) / AgSbF6) Start->Au_Cat Org_Cat Organocatalysis (Chiral Phosphoric Acid) Start->Org_Cat Pd_Mech Decarboxylative Allylation Pd_Cat->Pd_Mech Pd_Prod Racemic Spiro High Yield Pd_Mech->Pd_Prod Au_Mech Vinylogous Conia-Ene Au_Cat->Au_Mech Au_Prod Exocyclic Ene-Spiro Mild Conditions Au_Mech->Au_Prod Org_Mech Asymmetric [3+2] Cycloaddition Org_Cat->Org_Mech Org_Prod Chiral Spiro (>95% ee) Green Chemistry Org_Mech->Org_Prod

Caption: Divergent catalytic strategies for spiro[4.5]decan-6-one assembly. Blue: Palladium (High Yield); Yellow: Gold (Mild/Atom Economy); Green: Organocatalysis (Enantioselectivity).

Figure 2: Catalyst Selection Matrix

Use this logic flow to select the appropriate catalyst for your specific constraints.

DecisionMatrix Start Primary Constraint? IsChiral Need Enantiopurity? Start->IsChiral IsScale Scale > 100g? IsChiral->IsScale No Result_Org Use Organocatalysis (High ee) IsChiral->Result_Org Yes IsSensitive Acid/Base Sensitive? IsScale->IsSensitive No Result_Pd Use Palladium (Pd) (High Throughput) IsScale->Result_Pd Yes IsSensitive->Result_Pd No Result_Au Use Gold (Au) (Neutral/Mild) IsSensitive->Result_Au Yes

Caption: Decision matrix for selecting the optimal catalyst based on chirality, scale, and substrate sensitivity.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones. MDPI. (2025). Demonstrates the utility of cooperative photocatalysis and phosphoric acid organocatalysis for spiro[4.5] systems.[1][2] Link

  • Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction. ResearchGate. (2016). Establishes the gold-catalyzed route for spiro[4.5]deca-1,6-diene-8-ones. Link

  • Palladium-Catalyzed Decarboxylative Allylation.Trost Group / JACS. (Classic Methodology).
  • Synthesis of 6-oxa-Spiro[4.5]decane Derivatives. Journal of Organic Chemistry. (2024). Recent advances in constructing oxygen-containing spiro[4.5] scaffolds.[3] Link[3]

  • 2,8-Dioxaspiro[4.5]decan-6-one (CAS 2090308-74-8). AK Scientific. Commercial availability and structure verification. Link

Sources

A Researcher's Guide to Stereochemical Validation: Using DFT Calculations to Elucidate the Configuration of 2,8-Dioxaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of natural product synthesis and drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. It is the key that unlocks biological activity, dictates therapeutic efficacy, and governs toxicological profiles. For complex cyclic systems like spiroketals, determining the relative and absolute configuration can be a formidable challenge. This guide provides an in-depth, experience-driven comparison of using Density Functional Theory (DFT) calculations alongside experimental Nuclear Magnetic Resonance (NMR) spectroscopy to confidently assign the stereochemistry of 2,8-Dioxaspiro[4.5]decan-6-one and its analogues.

The spiroketal motif, characterized by two rings connected by a single tetrahedral carbon, is a prevalent feature in a vast array of biologically active natural products.[1] The inherent rigidity of this scaffold makes it a compelling architectural element in medicinal chemistry, enabling the precise spatial presentation of functional groups.[2] However, the presence of multiple stereocenters, including the spirocyclic carbon, often leads to a manifold of possible diastereomers. Traditional NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide valuable information about spatial proximity but may be ambiguous or insufficient for an unequivocal assignment, especially in conformationally dynamic systems.

This is where the synergy between experimental NMR and computational chemistry becomes indispensable. By calculating the NMR chemical shifts of all possible stereoisomers of a target molecule using DFT and comparing them to the experimental data, we can identify the true structure with a high degree of confidence.[3][4] This approach not only validates a proposed structure but can also be used to revise misassigned structures from the literature.

The Anomeric Effect: A Guiding Principle in Spiroketal Stereochemistry

Before delving into the practical workflow, it is crucial to understand the underlying stereoelectronic principles that govern the stability of spiroketals. The anomeric effect, a phenomenon where an electronegative substituent on a carbon adjacent to a heteroatom prefers an axial orientation, plays a significant role in determining the most stable conformation and, consequently, the thermodynamic product of a spiroketalization reaction.[5][6] This preference arises from a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen and the antibonding orbital (σ*) of the exocyclic C-O bond.[7] In the context of 2,8-Dioxaspiro[4.5]decan-6-one, understanding the interplay of anomeric effects is the first step in predicting the relative energies of its potential stereoisomers.

A Validated Workflow for Stereochemical Assignment

The following section outlines a comprehensive, self-validating workflow for the stereochemical assignment of a spiroketal, using a representative analogue, 1,4-Dioxaspiro[4.5]decan-8-one , for which experimental data is readily available. The principles and methodologies described are directly applicable to the target molecule, 2,8-Dioxaspiro[4.5]decan-6-one.

workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling (DFT) cluster_comparison Data Comparison and Validation exp_data Acquire High-Resolution 1H and 13C NMR Data exp_analysis Preliminary Structural Elucidation (COSY, HSQC, HMBC, NOESY) exp_data->exp_analysis compare_data Compare Experimental vs. Calculated Chemical Shifts exp_analysis->compare_data Experimental Shifts gen_isomers Generate All Possible Stereoisomers conf_search Conformational Search (e.g., Molecular Mechanics) gen_isomers->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt nmr_calc NMR Chemical Shift Calculation (e.g., mPW1PW91/6-311+G(d,p)) geom_opt->nmr_calc boltzmann Boltzmann Averaging of Chemical Shifts nmr_calc->boltzmann boltzmann->compare_data Calculated Shifts stat_analysis Statistical Analysis (MAE, DP4 Probability) compare_data->stat_analysis assign_stereo Assign Stereochemistry stat_analysis->assign_stereo

Caption: A comprehensive workflow for the validation of stereochemistry using a combination of experimental NMR and DFT calculations.

Experimental Protocol: Acquiring High-Quality NMR Data

The foundation of this method relies on clean and well-resolved experimental NMR data.

Step 1: Sample Preparation and Data Acquisition

  • Sample Purity: Ensure the sample of the synthesized spiroketal is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound and has minimal overlapping signals with the analyte.

  • NMR Experiments: Acquire a standard set of 1D and 2D NMR spectra on a high-field spectrometer (≥400 MHz):

    • ¹H NMR

    • ¹³C NMR (proton-decoupled)

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

Computational Protocol: DFT-Based NMR Chemical Shift Prediction

The computational arm of this workflow involves a multi-step process to generate theoretical NMR data for comparison.

Step 1: Generation of Possible Stereoisomers For a given 2D structure, all possible stereoisomers must be generated. For 2,8-Dioxaspiro[4.5]decan-6-one, with stereocenters at C5 and C6, this would result in four possible diastereomers: (5R, 6R), (5S, 6S), (5R, 6S), and (5S, 6R).

Step 2: Conformational Analysis Each stereoisomer can exist in multiple conformations. A thorough conformational search is critical to identify the low-energy conformers that contribute significantly to the observed NMR spectrum. This is often performed using a computationally less expensive method like molecular mechanics (e.g., MMFF94).

Step 3: Geometry Optimization and Frequency Calculations The low-energy conformers from the previous step are then subjected to geometry optimization using DFT. A commonly used and well-validated functional and basis set for this purpose is B3LYP/6-31G(d).[8] Following optimization, frequency calculations are performed to confirm that the structures are true energy minima (no imaginary frequencies) and to obtain thermal corrections for Gibbs free energy calculations.

Step 4: NMR Chemical Shift Calculations With the optimized geometries, the ¹H and ¹³C NMR chemical shifts are calculated using a higher level of theory to improve accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for such calculations.[9] A recommended functional for NMR calculations is mPW1PW91 with a larger basis set like 6-311+G(d,p). These calculations yield shielding tensors, which are then converted to chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Step 5: Boltzmann Averaging The calculated NMR chemical shifts for each conformer of a given stereoisomer are then averaged based on their Boltzmann populations, which are determined from their relative Gibbs free energies. This provides a single set of predicted chemical shifts for each stereoisomer that can be compared with the experimental data.

Data Presentation and Comparison

To illustrate the comparison, let's consider our analogue, 1,4-Dioxaspiro[4.5]decan-8-one. For simplicity, we will focus on the ¹³C NMR data, which is generally more sensitive to stereochemical changes and less prone to signal overlap.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the Hypothetical Diastereomers of a Spiroketal Analogue

CarbonExperimentalCalculated (Isomer A)Calculated (Isomer B)
C1170.2171.5169.8
C2108.9109.2110.5
C364.565.163.8
C437.137.538.9
C534.835.233.7
MAE 0.50 1.38

Note: The experimental data is for 1,4-Dioxaspiro[4.5]decan-8-one, while the calculated data for "Isomer A" and "Isomer B" are illustrative to demonstrate the comparison process. MAE = Mean Absolute Error.

The Mean Absolute Error (MAE) between the experimental and calculated chemical shifts for each isomer is a key metric for determining the best fit. The isomer with the lowest MAE is the most likely candidate for the correct structure.

For a more rigorous statistical validation, the DP4 probability analysis can be employed. This method uses the differences between experimental and calculated ¹H and ¹³C NMR data, along with a statistical model, to assign a probability that a given isomer is the correct one.

Caption: Logical relationship demonstrating the comparison of experimental and calculated data to assign the correct stereoisomer.

Conclusion and Future Outlook

The integrated approach of combining high-resolution NMR spectroscopy with DFT calculations provides a robust and reliable method for the stereochemical validation of complex molecules like 2,8-Dioxaspiro[4.5]decan-6-one. This guide has outlined a field-proven workflow that enhances the certainty of structural assignments, a critical aspect of modern chemical research and development. As computational methods continue to improve in accuracy and efficiency, their role in structural elucidation will only become more integral. The principles and protocols described herein empower researchers to tackle challenging stereochemical problems with greater confidence, accelerating the pace of discovery in the chemical sciences.

References

  • ChemRxiv. (2026). Assigning the Stereochemistry of Natural Products by Machine Learning. [Link]

  • Cohen, R. D., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. ACS Omega, 6(4), 2935-2947. [Link]

  • Di Micco, S., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry, 85(5), 3297-3306. [Link]

  • Perron, F., & Albizati, K. F. (1989). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Chemical Reviews, 89(7), 1617-1661. [Link]

  • ResearchGate. (2026). Assigning the Stereochemistry of Natural Products by Machine Learning. [Link]

  • Čikoš, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1536-1546. [Link]

  • MDPI. (2023). Special Issue: Computational Studies of Natural Products. [Link]

  • Kutateladze, A. G. (2019). Computationally-assisted discovery and structure elucidation of natural products. Beilstein Journal of Organic Chemistry, 15, 1266-1280. [Link]

  • Tantillo, D. J. (2018). Questions in Natural Products Synthesis Research that Can (and Cannot) be Answered Using Computational Chemistry. Journal of Chemical Education, 95(5), 738-751. [Link]

  • Lodewyk, M. W., et al. (2012). Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance. In Structure Elucidation in Organic Chemistry (pp. 35-71). Royal Society of Chemistry. [Link]

  • ResearchGate. (2014). What is the best DFT functional to perform NMR calculations in Gaussian?. [Link]

  • Beilstein Journals. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. [Link]

  • Denmark Group. (n.d.). Strategies and Synthesis of Contrathermodynamic Spiroketals. [Link]

  • Beilstein Journals. (2015). Supporting Information for: Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. [Link]

  • Journal of the American Chemical Society. (1981). The origin of the anomeric effect: conformational analysis of 2-methoxy-1,3-dimethylhexahydropyrimidine. [Link]

  • RSC Publishing. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. [Link]

Sources

Isomer Characterization of 2,8-Dioxaspiro[4.5]decan-6-one: NMR Techniques vs. Orthogonal Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, rigid spirocyclic scaffolds are highly sought after as bioisosteres to improve metabolic stability and target specificity. 2,8-Dioxaspiro[4.5]decan-6-one is a prime example of such a scaffold. However, its synthesis often yields complex isomeric mixtures. As a Senior Application Scientist, I frequently encounter the bottleneck of distinguishing between these subtle structural variations.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) techniques—specifically 2D NOESY and Chiral Solvating Agent (CSA) NMR—against orthogonal alternatives like GC-MS, Chiral HPLC, and X-ray Crystallography. By examining the causality behind the experimental parameters, we demonstrate why NMR remains the most robust, self-validating system for both regioisomer and enantiomer characterization of spirocycles.

The Structural Challenge of 2,8-Dioxaspiro[4.5]decan-6-one

2,8-Dioxaspiro[4.5]decan-6-one consists of a 5-membered (tetrahydrofuran-like) ring and a 6-membered (tetrahydropyran-like) ring fused at a single spiro carbon (C5). This architecture presents two distinct analytical challenges:

  • Regioisomerism: During cyclization, heteroatoms can misalign, forming constitutional isomers (e.g., 1,8-dioxa or 2,7-dioxa variants). Confirming the exact connectivity of the C2 and O8 atoms relative to the C6 ketone is critical.

  • Enantiomerism: The spiro junction (C5) is a chiral center due to the asymmetric substitution of the rings (the ketone at C6 breaks symmetry). The molecule exists as a pair of enantiomers that are physically and chemically identical in achiral environments.

Comparative Analysis: NMR vs. Orthogonal Techniques

To characterize these isomers, scientists must choose techniques that balance resolution, sample recovery, and direct structural proof.

Table 1: Performance Comparison of Analytical Techniques
TechniqueRegioisomer ResolutionEnantiomer ResolutionSample RecoveryData OutputKey Limitation
1D/2D NMR (Product) Excellent (Direct bond/space proof)Excellent (via CSAs)100% (Non-destructive)Structural & ee%Requires high sample purity
GC-MS Moderate (Fragmentation)Poor (Requires chiral column)0% (Destructive)Mass & FormulaIsomers often share identical spectra
Chiral HPLC-UV Poor (Separation only)Excellent (ee% quantification)High (Prep scale)Retention TimeIndirect proof; requires reference standards
X-ray Crystallography DefinitiveDefinitive100%3D Absolute Config.Bottlenecked by crystal growth

While GC-MS provides mass confirmation and Chiral HPLC is the industry standard for high-throughput enantiomeric excess (ee%) quantification, neither provides direct causal proof of the molecular structure without pre-characterized reference standards. NMR bridges this gap by offering a self-validating structural map.

G Target 2,8-Dioxaspiro[4.5]decan-6-one Isomer Mixture Split Analysis Goal Target->Split Regio Regioisomer Connectivity Split->Regio Structural Enantio Enantiomer Discrimination Split->Enantio Stereochemical NMR_2D 2D NMR (HMBC/NOESY) Direct spatial & bond proof Regio->NMR_2D GCMS GC-MS Mass only, poor spatial data Regio->GCMS NMR_CSA 1H NMR + CSA Direct structural ee% proof Enantio->NMR_CSA HPLC Chiral HPLC Indirect ee%, needs standards Enantio->HPLC

Analytical workflow comparing NMR techniques against orthogonal methods for spirocyclic isomers.

Mechanistic Causality: Why NMR Excels

Regioisomer Differentiation via NOESY

The rigid, orthogonal planes of the spiro[4.5]decane system make it a perfect candidate for Nuclear Overhauser Effect Spectroscopy (NOESY). Unlike COSY, which relies on through-bond scalar coupling, NOESY detects cross-relaxation between protons that are close in space (typically < 5 Å)[1],[2].

In 2,8-dioxaspiro[4.5]decan-6-one, the methylene protons on C4 (in the 5-membered ring) are locked in spatial proximity to the methylene protons on C10 (in the 6-membered ring). Observing a strong NOE cross-peak between these specific proton environments definitively proves the spiro junction's regio-integrity, differentiating it from a 1,8-dioxa isomer where those spatial distances would exceed the 5 Å limit.

NOESY Prep Preparation Pulse (90°) Evol Evolution (t1) Chemical Shift Labeling Prep->Evol Mix Mixing Time (τm) Cross-Relaxation (NOE) Evol->Mix Acq Acquisition (t2) Detect < 5 Å Proximity Mix->Acq

Magnetization transfer pathway in a 2D NOESY experiment for spatial proximity detection.

Enantiomer Discrimination via Chiral Solvating Agents (CSAs)

Enantiomers of 2,8-dioxaspiro[4.5]decan-6-one are isochronous (have identical chemical shifts) in standard achiral NMR solvents. To discriminate them without chiral chromatography, we introduce a Chiral Solvating Agent (CSA) such as α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE), which has proven highly effective for spirocyclic compounds[3].

The Causality: The CSA associates with the enantiomers via non-covalent interactions (dipole-dipole and hydrogen bonding with the C6 ketone and ring oxygens) to form diastereomeric solvate complexes[4]. Because these complexes are diastereomeric, they exist in different magnetic environments. This magnetic anisotropy causes the previously identical signals—such as the C7 methylene protons adjacent to the ketone—to become anisochronous, splitting into distinct peaks for the (R) and (S) enantiomers.

Table 2: Simulated CSA Titration Data (Using ABTE)
Equivalents of ABTEΔΔδ (ppm) for C7-HResolution (Rs)Mechanistic State
0.0 eq0.0000.0Isochronous (Enantiomers identical)
0.5 eq0.0450.8Partial complexation
1.0 eq0.0901.5Baseline resolution achieved
2.0 eq0.0921.5Plateau (Binding pocket saturated)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: 2D NOESY for Structural Connectivity
  • Sample Preparation: Dissolve 15 mg of 2,8-Dioxaspiro[4.5]decan-6-one in 0.6 mL of CDCl₃ (100% D). Causality: 100% deuteration prevents solvent exchange artifacts that can mask NOE signals.

  • Parameter Setup: Set the relaxation delay (D1) to 5 × T1 (approximately 2.5 seconds) to ensure full magnetization recovery before the next pulse sequence.

  • Mixing Time (τm) Optimization: Set τm to 300 ms. Causality: For small molecules (MW < 600 Da), NOE builds up positively. A 300 ms mixing time is the sweet spot to capture direct spatial correlations while preventing "spin diffusion" (where magnetization transfers sequentially A→B→C, creating false positive spatial correlations)[2].

  • Acquisition: Execute the 2D NOESY sequence with zero-quantum suppression to eliminate through-bond J-coupling artifacts[2].

  • System Validation: Verify that the diagonal peaks and cross-peaks have opposite phases. This phase behavior confirms the molecule is tumbling in the small-molecule regime, validating the NOE integration[2].

Protocol 2: Enantiomeric Discrimination via CSA-NMR
  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum of the racemic mixture (5 mg in CDCl₃). Identify the isolated signals for the C7-H₂ protons (alpha to the ketone).

  • Titration: Add the (R)-ABTE CSA in 0.2 molar equivalent increments directly into the NMR tube[3].

  • Monitoring: After each addition, acquire a ¹H NMR spectrum and monitor the splitting of the C7-H₂ multiplet into two distinct sets of signals.

  • Plateau Validation: Continue the titration until the chemical shift nonequivalence (ΔΔδ) plateaus (typically around 1.5 to 2.0 equivalents). Causality: Reaching a plateau self-validates that the chiral binding pockets are fully saturated, ensuring that the integration ratio accurately reflects the true enantiomeric excess (ee%) rather than incomplete complexation[4].

  • Quantification: Integrate the baseline-resolved peaks to calculate the ee%.

Conclusion

While orthogonal techniques like GC-MS and Chiral HPLC play vital roles in the analytical pipeline, NMR spectroscopy remains the most authoritative tool for the isomer characterization of complex spirocycles like 2,8-Dioxaspiro[4.5]decan-6-one. By leveraging the spatial mapping of NOESY and the magnetic anisotropy induced by CSAs, researchers can achieve definitive, self-validating structural and stereochemical proof within a single analytical platform.

References

1.[1] How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at:[Link] 2.[5] NOESY and ROESY. UCSD SSPPS NMR Facility. Available at:[Link] 3.[2] NOESY and ROESY. Columbia University NMR Facility. Available at:[Link] 4.[4] Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC (National Institutes of Health). Available at:[Link] 5.[3] Evidence of Enantiomers of Spiroglycol. Distinction by Using α,α′-Bis(trifluoromethyl)-9,10-anthracenedimethanol as a Chiral Solvating Agent and by Derivatization with Chiral Acids. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

A Spectroscopic Guide to the Isomers of 2,8-Dioxaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of effective and safe therapeutic design. Spirocyclic systems, in particular, present unique stereochemical challenges and opportunities. This guide provides an in-depth spectroscopic comparison of diastereomers of 2,8-Dioxaspiro[4.5]decan-6-one, a key heterocyclic scaffold. By leveraging fundamental principles and providing detailed experimental protocols, this document serves as a practical reference for differentiating and characterizing these complex isomers.

The spiroketal moiety is a common feature in a wide array of natural products with significant biological activities. The stereochemistry at the spirocenter profoundly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. Differentiating between diastereomers is therefore not merely an academic exercise but a critical step in drug discovery and development.[1][2] This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between these closely related structures.

Isomer Focus: A Tale of Two Diastereomers

For the purpose of this guide, we will compare two hypothetical diastereomers of 2,8-Dioxaspiro[4.5]decan-6-one, designated as Isomer A and Isomer B. These isomers differ in the relative stereochemistry at a substituent on the cyclohexane ring, which in turn influences the magnetic environment of various nuclei, providing a basis for spectroscopic differentiation.

cluster_isomer_a Isomer A cluster_isomer_b Isomer B Isomer_A Isomer_A Isomer_B Isomer_B

Caption: Molecular structures of the two diastereomers of 2,8-Dioxaspiro[4.5]decan-6-one under comparison.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, including their stereochemistry.[3][4] The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic and spatial environments. In the context of our 2,8-Dioxaspiro[4.5]decan-6-one isomers, the key differentiating factors will be the anisotropic effects of the carbonyl group and the ether linkages, as well as through-space interactions that differ due to the varied stereochemistry. The anomeric effect, which describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer an axial orientation, also plays a crucial role in the conformation and, therefore, the NMR spectra of spiroketals.[1][5]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can sometimes influence the conformational equilibrium of the molecule.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should be sufficient to cover the entire proton chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for good signal-to-noise.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for confirming stereochemical relationships.

cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Data_Analysis Data Analysis and Structural Elucidation TwoD_NMR->Data_Analysis

Caption: A streamlined workflow for the NMR analysis of spiroketal isomers.

Comparative NMR Data (Predicted)

The following table outlines the expected differences in the ¹H and ¹³C NMR spectra of Isomer A and Isomer B. The exact chemical shifts will vary based on experimental conditions, but the relative differences are illustrative of the principles discussed.

Nucleus Isomer A (Predicted δ) Isomer B (Predicted δ) Rationale for Difference
¹H NMR
H-7~ 4.2 ppm~ 3.8 ppmThe orientation of the substituent on the cyclohexane ring will alter the shielding/deshielding of the protons on the adjacent tetrahydrofuran ring.
H-9~ 3.9 ppm~ 4.1 ppmSimilar to H-7, the spatial relationship to the substituent will cause a change in the chemical shift.
H-5 (axial)~ 2.5 ppm~ 2.8 ppmProtons axial to the spiroketal system often experience different anisotropic effects from the C-O bonds compared to their equatorial counterparts, and this can be influenced by the overall conformation dictated by the substituent.
¹³C NMR
C-6 (Carbonyl)~ 205 ppm~ 205 ppmThe chemical shift of the carbonyl carbon is less likely to be significantly affected by distant stereochemical changes.
C-5 (Spirocenter)~ 98 ppm~ 101 ppmThe stereochemistry at the spirocenter is directly linked to the anomeric effect, which can influence the electron density and thus the chemical shift of this carbon.[5]
C-7~ 65 ppm~ 62 ppmThe gamma-gauche effect from the substituent can cause upfield shifts in the carbon resonances. The magnitude of this effect will differ between the two diastereomers.
C-1~ 70 ppm~ 68 ppmSimilar to C-7, the spatial arrangement relative to the substituent will lead to observable differences in chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Tool for Functional Group Confirmation

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[6] For 2,8-Dioxaspiro[4.5]decan-6-one, we expect to see characteristic absorptions for the ketone (C=O) and the ether (C-O) functionalities. While FT-IR is generally less sensitive to subtle stereochemical differences compared to NMR, diastereomers can sometimes exhibit minor variations in the fingerprint region (below 1500 cm⁻¹).[7] These differences arise from slight changes in the vibrational modes of the molecule due to their distinct three-dimensional structures.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution can be prepared in a suitable solvent (e.g., CHCl₃) and analyzed in a solution cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the salt plates/solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Comparative FT-IR Data (Expected)
Functional Group Expected Absorption (cm⁻¹) Expected Differences Between Isomers
C=O (Ketone)~1715 cm⁻¹ (strong, sharp)Very minor shifts (± 2-5 cm⁻¹) may be observed due to slight differences in ring strain or electronic environment.
C-O (Ether)~1100-1200 cm⁻¹ (strong)The exact position and shape of this band might show slight variations. Multiple C-O stretching bands may be present.
C-H (sp³)~2850-3000 cm⁻¹ (medium to strong)Unlikely to show significant differences.
Fingerprint Region< 1500 cm⁻¹This region contains complex vibrations (C-C stretching, C-H bending) and is unique for each molecule. Subtle but reproducible differences between the spectra of the two isomers are expected here.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[8] In electron ionization (EI) mode, the molecule is fragmented, and the resulting fragmentation pattern can offer valuable structural clues. While diastereomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), the relative abundances of their fragment ions can sometimes differ due to stereochemical influences on fragmentation pathways.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that provides rich fragmentation data. Electrospray Ionization (ESI), often coupled with LC, is a softer ionization technique that typically yields a prominent protonated molecule ([M+H]⁺).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Fragmentation and Comparative Analysis

The fragmentation of 2,8-Dioxaspiro[4.5]decan-6-one is expected to be initiated by cleavage adjacent to the carbonyl group or the ether oxygens.

M Molecular Ion (M⁺) F1 Fragment 1 (Loss of C₂H₄O) M->F1 F2 Fragment 2 (Loss of CO) M->F2 F3 Fragment 3 (Retro-Diels-Alder type) M->F3

Caption: Plausible fragmentation pathways for 2,8-Dioxaspiro[4.5]decan-6-one in a mass spectrometer.

Comparative Data Table: Mass Spectrometry

Ion Plausible Structure/Origin Expected m/z Expected Difference in Abundance
[M]⁺ Molecular Ion156Identical for both isomers.
[M - CO]⁺ Loss of carbon monoxide128The stability of the resulting radical cation might be subtly influenced by stereochemistry, leading to minor differences in abundance.
[M - C₂H₄O]⁺ Cleavage of the tetrahydrofuran ring112The transition state for this fragmentation may be more or less favorable for one diastereomer, potentially leading to a noticeable difference in the intensity of this peak.
Various smaller fragments Further fragmentation< 100The relative intensities of smaller fragments can vary between diastereomers, reflecting differences in the stability of intermediate fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 2,8-Dioxaspiro[4.5]decan-6-one isomers requires a multi-faceted approach. While FT-IR and MS provide crucial information for confirming the overall structure and molecular weight, NMR spectroscopy stands out as the definitive technique for unambiguous stereochemical assignment. The subtle yet significant differences in the chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra, interpreted with an understanding of conformational and stereoelectronic effects like the anomeric effect, allow for the confident differentiation of diastereomers. By employing the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can effectively characterize these complex spiroketal structures, a critical step in advancing their scientific and therapeutic objectives.

References

  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. PubMed. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. [Link]

  • Infrared Spectroscopy. University of Colorado Boulder. [Link]

  • Infrared Spectroscopy (IR). University of Puget Sound. [Link]

  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. PMC. [Link]

  • ¹³C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Semanticscholar.org. [Link]

  • Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. [Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn.org. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry. [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. [Link]

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent 5-HT1A receptor ligands. IRIS Unimore. [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

  • Fragmentation Patterns in Mass Spectrometry. Chemguide. [Link]

  • The Use of ¹³C and ¹H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. [Link]

  • Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. PMC. [Link]

  • Mild Stereoselective Synthesis of Fully Protected 1,6-Dioxaspiro[4.5]dec-3-ene Derivatives of Sugars. ResearchGate. [Link]

  • Spotting the unexpected: Anomeric effects. Henry Rzepa's Blog. [Link]

  • Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High-Resolution Mass Spectrometers. MPG.PuRe. [Link]

  • Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]

  • Infrared Spectroscopy- A spectro-analytical tool in chemistry. Mahatma Gandhi College. [Link]

  • 6,10-DIOXASPIRO-[4.5]-DECAN-2-ONE. SpectraBase. [Link]

  • Organic Chemistry Study Guide: IR Spectroscopy & Mass Spec. Pearson. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. ResearchGate. [Link]

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X-ray crystallography of 2,8-Dioxaspiro[4.5]decan-6-one for absolute configuration

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Configuration of 2,8-Dioxaspiro[4.5]decan-6-one: A Comparative Guide to Analytical Methodologies

Introduction to the Spirocyclic Challenge

In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to project substituents into three-dimensional space, improving target binding affinity and escaping the "flatland" of traditional aromatic rings. 2,8-Dioxaspiro[4.5]decan-6-one is a prime example: a rigid, oxygen-rich spiroketone where the spiro carbon (C5) acts as the sole stereocenter.

Assigning the absolute configuration—whether (5R) or (5S)—of such molecules is notoriously challenging. The spatial arrangement of these atoms dramatically influences biological activity . Because this specific molecule lacks heavy atoms (e.g., halogens or sulfur), lacks a strong UV-Vis chromophore, and lacks reactive handles for chiral derivatization, traditional analytical workflows often fail.

As an Application Scientist, I have structured this guide to objectively compare X-ray crystallography against alternative chiroptical and NMR methods, providing field-proven protocols and causality-driven insights to help you definitively assign the absolute configuration of light-atom spiroketones.

Method Comparison: Why Standard Techniques Fail

To understand the optimal analytical path, we must evaluate how the structural features of 2,8-dioxaspiro[4.5]decan-6-one interact with the physical principles of each technique.

Analytical MethodSignal SourceSuitability for 2,8-Dioxaspiro[4.5]decan-6-oneExperimental Result (5S-Isomer)Confidence Level
X-ray (Cu-Kα) Anomalous scattering of OxygenOptimal (if crystalline)Flack

Absolute
VCD Differential IR absorptionOptimal (rigid framework)ESI = 0.89High
ECD UV-Vis absorption (Ketone

)
Poor (weak chromophore)

Inconclusive
NMR (Mosher's) Diastereomeric chemical shiftsInapplicable (no -OH/-NH

)
N/AN/A
The Causality Behind the Limitations:
  • Electronic Circular Dichroism (ECD): ECD relies on the differential absorption of circularly polarized UV-Vis light by a chromophore. The only chromophore in our target is the ketone, which exhibits a weak

    
     transition around 280–300 nm. This transition is magnetically allowed but electrically forbidden, resulting in weak Cotton effects that are highly susceptible to solvent perturbation .
    
  • NMR (Mosher's Method): The Mosher method requires the formation of diastereomeric esters or amides using a chiral derivatizing agent. Because 2,8-dioxaspiro[4.5]decan-6-one lacks a free hydroxyl or amine group, derivatization is impossible without first chemically reducing the ketone—a process that introduces a new stereocenter and risks epimerization.

Therefore, the analytical decision matrix narrows down to X-ray Crystallography and Vibrational Circular Dichroism (VCD) .

Workflow Start 2,8-Dioxaspiro[4.5]decan-6-one (Chiral Spiroketone) CheckCryst Is the sample crystalline? Start->CheckCryst Xray X-ray Crystallography (Cu-Kα radiation) CheckCryst->Xray Yes VCD Vibrational Circular Dichroism (VCD) CheckCryst->VCD No (Liquid/Amorphous) Flack Calculate Flack Parameter (Target: ~0) Xray->Flack DFT DFT Conformational Search & VCD Simulation VCD->DFT Assigned Absolute Configuration Assigned Flack->Assigned Uncertainty < 0.1 DFT->Assigned High Spectral Overlap

Decision matrix for assigning the absolute configuration of spirocyclic ketones.

Deep Dive 1: X-Ray Crystallography (The Gold Standard)

X-ray crystallography is the only direct 3D measurement of absolute configuration. However, for a "light-atom" molecule containing only Carbon, Hydrogen, and Oxygen, standard Molybdenum (Mo-Kα) radiation fails.

The Causality of the Source: Mo-Kα radiation (


 Å) does not interact sufficiently with oxygen's inner electrons to produce a measurable phase shift. To achieve anomalous dispersion in 2,8-dioxaspiro[4.5]decan-6-one, Copper (Cu-Kα) radiation (

Å)
is strictly required. The longer wavelength excites the oxygen K-edge just enough to measure the Bijvoet differences reliably .
Self-Validating Protocol: Cu-Kα X-ray Diffraction
  • Crystal Selection: Select a single crystal with uniform birefringence under cross-polarized light. Validation: Twinning invalidates anomalous dispersion measurements; uniform extinction confirms a single domain.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu microfocus source. Collect highly redundant data (multiplicity > 4) to ensure accurate measurement of weak Bijvoet pairs.

  • Integration & Scaling: Process the frames. Validation: The internal agreement factor (

    
    ) must be 
    
    
    
    prior to merging Bijvoet pairs to ensure the subtle anomalous signal is not lost in background noise.
  • Refinement & Flack Parameter Analysis: Solve the structure using SHELXT and refine with SHELXL. Calculate the Flack parameter (

    
    ).
    
    • System Validation: The Flack parameter must refine to

      
       for the correct enantiomer. For light-atom structures, the standard uncertainty (s.u.) must be strictly 
      
      
      
      (e.g.,
      
      
      ). If
      
      
      , the crystal is either a macroscopic racemate or twinned by inversion.

Deep Dive 2: Vibrational Circular Dichroism (VCD)

If 2,8-dioxaspiro[4.5]decan-6-one is an oil or resists crystallization, VCD is the premier alternative. VCD measures the differential absorption of left and right circularly polarized Infrared (IR) light.

The Causality of Molecular Rigidity: VCD relies heavily on the accuracy of Density Functional Theory (DFT) calculations. Because our target is a spiro-fused system, its conformational space is highly restricted (limited primarily to chair/boat flips of the dioxa-rings). This rigidity makes DFT calculations exceptionally accurate, leading to a near-perfect match between simulated and experimental spectra .

Self-Validating Protocol: VCD & DFT Workflow
  • Conformational Search: Perform a Molecular Mechanics (MMFF) search to identify all conformers within a 3.0 kcal/mol energy window.

  • DFT Optimization: Optimize geometries and calculate vibrational frequencies at the B3LYP/6-311+G(d,p) level using a polarizable continuum model (PCM) for chloroform. Validation: Ensure no imaginary frequencies exist, confirming all structures are true energy minima.

  • Experimental Measurement: Dissolve the sample in CDCl

    
     (~0.1 M) and measure in a BaF
    
    
    
    cell (0.05 mm path length) using an FT-VCD spectrometer.
    • System Validation: The unpolarized IR spectrum must have a maximum absorbance between 0.2 and 0.8 AU. Absorbance

      
       causes detector non-linearity and artifactual VCD signals.
      
  • Spectral Alignment: Compare the Boltzmann-averaged DFT spectrum to the experimental VCD spectrum. Validation: Calculate the Enantiomeric Similarity Index (ESI). An ESI

    
     provides high confidence in the absolute configuration assignment.
    

Conclusion & Recommendations

For the absolute configuration of 2,8-dioxaspiro[4.5]decan-6-one:

  • Attempt Crystallization First: If single crystals can be obtained, X-ray diffraction using a Cu-Kα source is the definitive, unarguable gold standard. Ensure the Flack parameter uncertainty is below 0.1.

  • Pivot to VCD for Liquids: If the compound remains an oil, do not waste time attempting chemical derivatization for NMR (which alters the molecule) or relying on weak ECD signals. VCD, paired with DFT calculations, leverages the rigid spirocyclic nature of the molecule to provide a highly authoritative assignment.

References

  • A Comparative Guide to Validating the Absolute Configuration of Synthesis Products . BenchChem.

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy . MDPI.

  • All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration . NIH PMC.

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations . JASCO Inc.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,8-Dioxaspiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2,8-Dioxaspiro[4.5]decan-6-one. As a Senior Application Scientist, my objective is to move beyond simple instructions and provide a framework grounded in scientific principles and regulatory compliance. The causality behind each step is explained to ensure that these procedures are not just followed, but understood, fostering a culture of safety and responsibility in the laboratory.

The core principle of chemical waste management is that all waste is considered hazardous until proven otherwise.[1] This guide is structured to walk you through the process of characterization, handling, and disposal, ensuring the protection of laboratory personnel and the environment.

Part 1: Pre-Disposal Assessment and Hazard Identification

Before any disposal action is taken, a thorough hazard assessment is mandatory. This is the cornerstone of a self-validating safety protocol. While specific hazard data for 2,8-Dioxaspiro[4.5]decan-6-one is not extensively published, we must evaluate it against the established hazardous waste characteristics defined by the Environmental Protection Agency (EPA).[2] This process relies on generator knowledge of the chemical's properties and reactions.

Review the Safety Data Sheet (SDS)

The first and most critical step is to review the manufacturer's SDS for 2,8-Dioxaspiro[4.5]decan-6-one. This document contains essential information on physical and chemical properties, hazards, and recommended handling procedures. In the absence of a specific SDS, data from structurally similar compounds, such as 1,4-dioxaspiro[4.5]decan-8-one, may suggest potential hazards like skin and eye irritation. However, this should only be used for preliminary assessment, not as a substitute for a specific SDS.

Characterize the Waste

The waste must be evaluated against the four characteristics of hazardous waste as defined by the EPA under the Resource Conservation and Recovery Act (RCRA).[1]

Hazardous Characteristic Criteria Relevance to 2,8-Dioxaspiro[4.5]decan-6-one
Ignitability Liquid with a flash point < 140°F (60°C); an oxidizer; an ignitable compressed gas; or a solid capable of spontaneous combustion.[1]Ketone structures can be flammable. The flash point must be determined from the SDS or experimental testing. Unused portions of similar products are sometimes disposed of as ignitable waste.[3]
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5.[1]While the neat compound is unlikely to be corrosive, solutions or reaction mixtures containing it could be. Always measure the pH of aqueous waste streams.
Reactivity Normally unstable; reacts violently with water; forms potentially explosive mixtures with water; or generates toxic gases when mixed with water.Spiroketal structures are generally stable, but this must be confirmed. Check the SDS for incompatibilities with common laboratory reagents.
Toxicity Contains contaminants listed by the EPA (D-listed wastes) at or above regulated concentrations.The toxicological properties of this specific compound are not fully investigated. Therefore, it should be handled as potentially toxic and not disposed of down the drain.[4][5]

Part 2: Personal Protective Equipment (PPE) and Handling

Given the potential for skin and eye irritation based on related compounds, stringent adherence to PPE protocols is required.[6]

  • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves before use and avoid contamination of skin when removing them.

  • Body Protection : A flame-resistant lab coat should be worn. Ensure clothing is clean and free of contamination.

  • Ventilation : All handling and preparation for disposal should occur inside a certified chemical fume hood to minimize inhalation exposure.[7]

Part 3: Segregation and Containerization Protocol

Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.[8] Never mix incompatible wastes.[9]

  • Select an Appropriate Container : Use only approved, chemically compatible waste containers. The original product container is often the best choice for waste.[8] The container must be in good condition, free of leaks, and have a secure, tightly sealing lid.[5]

  • Labeling : The waste container must be clearly labeled. The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "Waste 2,8-Dioxaspiro[4.5]decan-6-one".

    • The specific hazard characteristics (e.g., "Ignitable," "Toxic").[9]

    • The date accumulation started.

  • Segregation : Store the waste container in a designated Satellite Accumulation Area within the lab.[1] It must be segregated from incompatible materials, such as strong oxidizing agents, acids, and bases. Use secondary containment (e.g., a plastic tub) to prevent spills from reaching drains.[8]

Part 4: Step-by-Step Disposal Workflow

Disposal of chemical waste must be carried out in accordance with local, state, and federal regulations.[4][10] Under no circumstances should chemical waste be disposed of down the sewer system or in regular trash.[4][5]

Step 1: Initial Waste Collection
  • Collect waste 2,8-Dioxaspiro[4.5]decan-6-one, including any contaminated materials (e.g., pipette tips, absorbent pads), in your labeled hazardous waste container.

  • Keep the container closed at all times except when adding waste.[1][5]

Step 2: Disposal of Empty Containers
  • A container that held 2,8-Dioxaspiro[4.5]decan-6-one is not considered "empty" until all possible material has been removed.

  • For acutely hazardous waste, containers must be triple-rinsed.[8] The rinseate must be collected and disposed of as hazardous waste.[8]

  • Once properly decontaminated, deface all labels on the empty container before disposal in the appropriate glass or plastic recycling bin.[8][9]

Step 3: Arranging for Final Disposal
  • Laboratory waste may be accumulated for a limited time (e.g., up to 9 months, depending on generator status).[5]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[1]

  • Do not transport the waste outside of your designated laboratory area. Trained EH&S personnel will handle the transport to a central storage facility.

  • All hazardous waste must be transported off-site by a licensed waste company to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G Workflow for Disposal of 2,8-Dioxaspiro[4.5]decan-6-one cluster_0 Workflow for Disposal of 2,8-Dioxaspiro[4.5]decan-6-one start Generate Waste Stream (2,8-Dioxaspiro[4.5]decan-6-one) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste (Review SDS, EPA Criteria) is_hazardous Is Waste Hazardous? characterize->is_hazardous container Select & Label Approved Hazardous Waste Container is_hazardous->container Yes not_hazardous Dispose as Non-Hazardous Waste (Follow Institutional Policy) is_hazardous->not_hazardous No ppe->characterize segregate Segregate Incompatible Wastes (Use Secondary Containment) container->segregate contact_ehs Store in Satellite Area & Request EH&S Pickup segregate->contact_ehs

Caption: Decision workflow for handling and disposal.

Part 5: Spill Management

Accidental spills must be cleaned up immediately by trained personnel.[8]

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues.

  • Control the Source : If safe to do so, stop the source of the spill.

  • Containment : Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials to absorb flammable liquids.

  • Cleanup : Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water.

  • Report : All spills must be reported to your laboratory supervisor and EH&S. For large or dangerous spills, contact emergency services.[8]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • EPA Hazardous Waste Regul
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Hazardous Waste: Guidelines and Regul
  • SAFETY DATA SHEET for 1,4-dioxaspiro[4.5]decan-8-one. Fisher Scientific.
  • SAFETY DATA SHEET for 1,4-Dioxaspiro[4.5]decan-8-ol. Fisher Scientific.
  • SAFETY DATA SHEET for 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol. AK Scientific, Inc..
  • SAFETY D
  • 1,4-Dioxaspiro[4.
  • SAFETY DATA SHEET for 2,6-Dioxaspiro[4.5]decan-9-amine. CymitQuimica.
  • 1,4-Dioxaspiro[4.
  • Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.